5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTFNSVDVOLQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350336 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-40-3 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 2-amino-1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. This document details a modern, one-pot synthesis method, outlines the expected physicochemical and spectroscopic properties, and discusses the potential mechanism of action based on the known biological profile of related compounds. The information is presented to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Introduction
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been the subject of extensive research. The presence of the 2-amino group provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. The phenylethyl substituent at the 5-position introduces a lipophilic aromatic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific derivative, this compound, providing a detailed protocol for its synthesis and a thorough summary of its characterization.
Synthesis
A modern and efficient one-pot synthesis of this compound has been reported, utilizing polyphosphate ester (PPE) as a mild and effective cyclizing agent.[4][5] This method avoids the use of harsh and toxic reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) that have been traditionally employed for the synthesis of this class of compounds. The reaction proceeds via the condensation of 3-phenylpropanoic acid and thiosemicarbazide.
Reaction Scheme
Experimental Protocol
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
10% Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
-
To a hot (60 °C) solution of 3-phenylpropanoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, add 15 mL of distilled water to the mixture and neutralize the residual PPE with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and distill off the chloroform.
-
To purify the product from any intermediate acylthiosemicarbazide, reflux the residue in 5 mL of 10% hydrochloric acid for 5 hours.
-
Adjust the pH of the solution to 8-9 with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound can be ascertained through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃S | [6] |
| Molecular Weight | 205.28 g/mol | [6] |
| Appearance | Colorless crystals | [4] |
| Melting Point | Not explicitly reported |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the phenylethyl and amino groups.[4]
| ¹H NMR Data (DMSO-d₆) |
| Chemical Shift (δ, ppm) |
| 2.96 |
| 3.13 |
| 6.99 |
| 7.21 |
| 7.24-7.33 |
The ¹³C NMR chemical shifts can be predicted based on data from similar structures.
| Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) |
| ~30-35 |
| ~35-40 |
| ~126-129 |
| ~140-142 |
| ~155-160 |
| ~168-172 |
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Predicted FT-IR Data |
| Wavenumber (cm⁻¹) |
| 3400-3250 |
| 3100-3000 |
| 2960-2850 |
| ~1630 |
| ~1600, ~1495, ~1450 |
| ~1500 |
| ~700, ~750 |
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.
| Mass Spectrometry Data |
| m/z |
| 205 |
| 114 |
| 91 |
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are not extensively reported, the broader class of 2-amino-1,3,4-thiadiazoles is known to exhibit a range of biological activities. A key target for some of these compounds is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides.[7] Inhibition of IMPDH depletes intracellular pools of guanine nucleotides, which are crucial for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is relevant for anticancer and antimicrobial therapies.
Proposed Signaling Pathway: IMPDH Inhibition
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further investigation in drug discovery programs. The one-pot synthesis using polyphosphate ester offers a safe and efficient route for its preparation. The characterization data provided in this guide serves as a valuable reference for researchers. Based on the established pharmacology of the 2-amino-1,3,4-thiadiazole scaffold, this compound warrants evaluation for a range of biological activities, with IMPDH inhibition being a plausible mechanism of action. This technical guide provides a solid foundation for future research and development involving this promising molecule.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. This molecule, belonging to the versatile 1,3,4-thiadiazole class of heterocyclic compounds, is of significant interest in medicinal chemistry due to the established biological activities of this scaffold, including antimicrobial and anticancer properties. This document outlines the key spectroscopic techniques used for its characterization, presents expected data in a structured format, details relevant experimental protocols, and illustrates associated workflows and potential mechanisms of action.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃S
-
Molecular Weight: 205.28 g/mol
-
Chemical Structure:

Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Note: The following data is representative and based on the analysis of the chemical structure. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~7.15 | s | 2H | Amine protons (-NH₂) |
| ~3.10 | t | 2H | Methylene protons (-CH₂-) adjacent to the thiadiazole ring |
| ~2.95 | t | 2H | Methylene protons (-CH₂-) adjacent to the phenyl ring |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C2 (Thiadiazole ring, C-NH₂) |
| ~155.0 | C5 (Thiadiazole ring, C-CH₂) |
| ~141.0 | Quaternary aromatic carbon (C-CH₂) |
| ~128.5 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~126.2 | Aromatic CH |
| ~35.0 | Methylene carbon (-CH₂-) adjacent to the phenyl ring |
| ~32.0 | Methylene carbon (-CH₂-) adjacent to the thiadiazole ring |
Table 3: Predicted FTIR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching |
| ~1620 | Strong | N-H bending (amine) |
| ~1550 | Medium | C=N stretching (thiadiazole ring) |
| ~1490, 1450 | Medium | Aromatic C=C stretching |
| ~700, 750 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 114 | Medium | [C₆H₅CH₂CH₂]⁺ |
| 104 | High | [C₆H₅CH=CH₂]⁺ (Styrene) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Appropriate solvent (e.g., dry toluene)
-
Sodium bicarbonate solution
-
Water
-
Ethanol for recrystallization
Procedure:
-
A mixture of 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is prepared in a round-bottom flask.
-
Phosphorus oxychloride (3-5 equivalents) is added dropwise to the mixture under cooling in an ice bath and with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitate formed is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: A small amount of the dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. The spectrum of a pure KBr pellet is used as a background.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Postulated Antimicrobial Signaling Pathway
Derivatives of 1,3,4-thiadiazole have been reported to exhibit antimicrobial activity through various mechanisms, including the inhibition of essential enzymes in pathogens. The following diagram depicts a generalized signaling pathway for the potential antimicrobial action.
Caption: Postulated Antimicrobial Mechanism of Action.
Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mass spectrometry fragmentation pattern of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. This whitepaper provides a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification, characterization, and application in pharmaceutical research and development.
The guide offers a detailed, predicted fragmentation pathway, supported by the established principles of mass spectrometry and analysis of the compound's core structures: the 2-amino-1,3,4-thiadiazole ring and the phenylethyl substituent. By understanding these fragmentation patterns, scientists can more accurately interpret mass spectra, confirm the presence and purity of the compound, and elucidate the structure of related molecules.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron impact (EI) ionization is anticipated to proceed through a series of characteristic steps. The molecular ion (M•+) is expected to be observed, followed by key fragmentation pathways initiated by cleavage of the bonds within the phenylethyl side chain and the thiadiazole ring.
A primary and highly favorable fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a common fragmentation pathway for compounds containing a phenylethyl group. Another significant fragmentation is the cleavage of the C-C bond adjacent to the thiadiazole ring, leading to the formation of a resonance-stabilized thiadiazole-containing cation.
Subsequent fragmentation of the 1,3,4-thiadiazole ring is also expected, which can lead to the loss of neutral molecules such as hydrogen cyanide (HCN) and acetonitrile (CH₃CN), characteristic of the fragmentation of 2-amino-1,3,4-thiadiazole derivatives.
Experimental Protocols
To facilitate reproducible and accurate analysis, this guide outlines detailed methodologies for two key mass spectrometry techniques: Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Electron Impact Mass Spectrometry (EI-MS) Protocol
EI-MS is a classic technique for the analysis of volatile and thermally stable small molecules.
-
Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI-MS is a soft ionization technique particularly useful for polar and thermally labile molecules, often providing a strong molecular ion peak.
-
Sample Preparation: The sample is dissolved in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation. A typical concentration is in the range of 1-10 µM.
-
Introduction: The sample solution is introduced into the ESI source via a syringe pump or liquid chromatograph (LC-MS).
-
Ionization: A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically [M+H]⁺).
-
Analysis: The ions are transferred into the mass spectrometer for m/z analysis.
Data Presentation
The predicted major fragment ions for this compound under EI-MS are summarized in the table below for easy reference and comparison.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 205 | Molecular Ion | [C₁₀H₁₁N₃S]⁺ | The intact molecule with one electron removed. |
| 114 | [C₃H₄N₃S]⁺ | C₃H₄N₃S | Resulting from the cleavage of the bond between the ethyl group and the thiadiazole ring. |
| 104 | [C₈H₈]⁺ | C₈H₈ | Styrene radical cation, formed by cleavage alpha to the ring. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a very stable fragment resulting from benzylic cleavage and rearrangement. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from loss of C₂H₂ from the tropylium ion. |
Visualization of Fragmentation Pathway
To provide a clear visual representation of the logical relationships in the fragmentation process, the following diagram has been generated using Graphviz.
An In-depth Technical Guide to the Infrared Spectroscopy of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, a primary amine group, and a phenylethyl substituent. The 1,3,4-thiadiazole moiety is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule and to elucidate its structure. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, corresponding to the vibrational modes of its chemical bonds. This guide provides a detailed overview of the experimental protocol for obtaining an IR spectrum of this compound and an analysis of its characteristic vibrational frequencies.
Experimental Protocol: KBr Pellet Method for FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a standard method for the analysis of solid samples. The Potassium Bromide (KBr) pellet technique is a widely used transmission method that involves mixing the solid sample with a dry, IR-transparent salt like KBr and pressing the mixture into a thin, transparent disk.[1][2]
Materials and Equipment:
-
This compound (solid sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried at ~110°C to remove moisture.[3]
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[1]
-
Grinding and Mixing: Add the sample to an agate mortar containing approximately 100-200 mg of dry, spectroscopic grade KBr.[1][3] Grind the mixture thoroughly for several minutes to ensure the sample is finely pulverized and homogeneously dispersed within the KBr matrix. Perform this step quickly to minimize moisture absorption by the hygroscopic KBr.[1][4]
-
Pellet Formation: Transfer the powdered mixture into a pellet-forming die. Place the die into a hydraulic press.
-
Pressing: Apply a force of approximately 8-10 tons for several minutes.[3][5] Applying a vacuum during this step can help remove trapped air and moisture, resulting in a more transparent pellet.[3]
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. The resulting pellet should be a thin, transparent, or translucent disk, approximately 1-2 mm thick.[4]
-
Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded first for background correction.[2]
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal to no sample preparation. For this method, a small amount of the solid powder is simply placed onto the ATR crystal and pressure is applied to ensure good contact before measurement.[6][7]
Data Presentation: Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The vibrational frequencies are based on the known absorption ranges for its constituent functional groups: a primary amine, a monosubstituted benzene ring, an alkyl chain, and a 1,3,4-thiadiazole ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3400-3300 and ~3330-3250 | Medium | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) |
| ~3080-3030 | Medium-Weak | Aromatic C-H Stretching | Phenyl Group |
| ~2950-2850 | Medium | Aliphatic C-H Stretching | Ethyl Group (-CH₂-CH₂-) |
| ~1650-1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| ~1640-1620 | Medium | C=N Stretching | 1,3,4-Thiadiazole Ring |
| ~1600, ~1580, ~1500, ~1450 | Medium-Weak | C=C Ring Stretching | Phenyl Group |
| ~1470-1430 | Medium | CH₂ Bending (Scissoring) | Ethyl Group (-CH₂-CH₂-) |
| ~1335-1250 | Strong | Aromatic C-N Stretching | Aromatic Amine |
| ~910-665 | Strong, Broad | N-H Wagging | Primary Amine (-NH₂) |
| Below 660 | Weak | C-S-C Stretching | 1,3,4-Thiadiazole Ring |
| ~770-730 and ~720-680 | Strong | C-H Out-of-plane Bending | Monosubstituted Phenyl |
Note: The precise peak positions and intensities can be influenced by the molecular environment, intermolecular interactions, and the physical state of the sample.
Interpretation of Key Vibrational Modes:
-
Amine Group (-NH₂): The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[8] A medium to strong absorption band between 1650-1580 cm⁻¹ is due to the N-H scissoring (bending) vibration.[8] A characteristic strong and broad N-H wagging band is also expected in the fingerprint region (910-665 cm⁻¹).[8]
-
Phenylethyl Group (-CH₂-CH₂-Ph): The aromatic phenyl ring will exhibit weak C-H stretching vibrations above 3000 cm⁻¹. The aliphatic -CH₂- chain will show medium intensity C-H stretching bands just below 3000 cm⁻¹ (typically ~2925 and ~2855 cm⁻¹). The characteristic C=C stretching vibrations of the benzene ring appear as a series of bands in the 1600-1450 cm⁻¹ region.[9] Strong absorptions in the 770-680 cm⁻¹ range due to C-H out-of-plane bending are indicative of monosubstitution on the benzene ring.
-
1,3,4-Thiadiazole Ring: The C=N stretching vibration within the heterocyclic ring is expected to appear in the 1640-1620 cm⁻¹ range.[10][11] The C-S stretching vibrations of the thiadiazole ring typically occur at lower frequencies, often below 660 cm⁻¹.[12] The C-N stretching associated with the amine group attached to the aromatic-like thiadiazole ring is expected to be strong and appear in the 1335-1250 cm⁻¹ region.[8]
Mandatory Visualization
The following diagram illustrates the experimental workflow for obtaining the infrared spectrum of a solid sample using the KBr pellet technique.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
- 1. shimadzu.com [shimadzu.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. azom.com [azom.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. agilent.com [agilent.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Phenethyl alcohol(60-12-8) IR Spectrum [chemicalbook.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Solubility Profile of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and in vitro assay design. This document outlines the predicted solubility of this compound in various solvents based on data from structurally similar compounds and provides a detailed experimental protocol for its quantitative determination.
Predicted Solubility Profile
Based on the general solubility characteristics of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, this compound is expected to exhibit solubility in polar aprotic solvents. The presence of the basic amino group suggests that the aqueous solubility will be pH-dependent. The non-polar phenylethyl group will likely contribute to its solubility in certain organic solvents.
Table 1: Predicted Qualitative Solubility of this compound Based on Analogous Compounds
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale/Analog Data |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | 2-Amino-5-phenyl-1,3,4-thiadiazole is reported to be soluble in DMF.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine show solubility in DMSO. | |
| Polar Protic | Ethanol | Likely Soluble | 5-Phenyl-1,3,4-thiadiazole-2-amine derivatives are soluble in Ethanol. |
| Water | Likely Low | Generally, 1,3,4-thiadiazole derivatives are almost insoluble in water. Solubility may increase at acidic pH. | |
| Non-Polar | Dichloromethane | Likely Soluble | 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole is soluble in dichloromethane.[2] |
| Chloroform | Likely Soluble | 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole is soluble in chloroform.[2] | |
| Other Organic | Acetone | Likely Soluble | Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine show solubility in Acetone. |
Factors Influencing Solubility
The solubility of this compound is governed by several physicochemical factors. A conceptual overview of these relationships is presented below.
Caption: Logical diagram of factors affecting compound solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from standard curve) x (Dilution factor)
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the shake-flask solubility determination protocol.
Caption: Experimental workflow for shake-flask solubility determination.
References
An In-depth Technical Guide to the Crystal Structure and Properties of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and potential biological characteristics of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates key structural features from closely related analogs, details a robust experimental protocol for its synthesis and crystallization, and explores its potential therapeutic applications based on the known bioactivities of the 1,3,4-thiadiazole scaffold.
Molecular Structure and Crystallography
The molecular structure of this compound consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a phenylethyl group and at the 2-position with an amine group. The structural integrity and intermolecular interactions of this compound are crucial for its chemical behavior and biological activity.
Predicted Molecular Geometry
Based on the crystallographic data of analogous 5-substituted-2-amino-1,3,4-thiadiazole derivatives, the geometry of this compound is anticipated to feature a planar 1,3,4-thiadiazole ring. The dihedral angle between this heterocyclic ring and the phenyl ring of the phenylethyl substituent is a key conformational parameter. In similar structures, this angle varies, influencing the overall molecular packing in the crystal lattice.
Comparative Crystallographic Data of Analogous Compounds
To provide quantitative insight into the expected structural parameters, the following table summarizes crystallographic data from closely related compounds found in the Cambridge Structural Database.
| Compound Name | CSD Refcode | Space Group | Unit Cell Parameters | Key Dihedral Angle (°C) |
| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | UYITOJ | P2₁/c | a=10.23Å, b=14.98Å, c=12.54Å, β=109.2° | 32.25 |
| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | XAZQOQ | P2₁/c | a=8.54Å, b=10.98Å, c=11.23Å, β=101.9° | 48.35 |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | VUVJIB | P2₁/n | a=7.54Å, b=12.01Å, c=10.56Å, β=96.8° | 31.19 |
Data sourced from publicly available crystallographic databases.
These analogs consistently demonstrate the planarity of the thiadiazole ring and exhibit intermolecular N-H···N hydrogen bonds, which are crucial for the formation of stable supramolecular structures in the solid state. It is highly probable that this compound would exhibit similar hydrogen bonding patterns.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide precursor. A plausible and efficient method is outlined below.[1]
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or a similar dehydrating agent
-
Appropriate solvents (e.g., toluene, ethanol)
-
Sodium bicarbonate or other suitable base
Procedure:
-
Acylation of Thiosemicarbazide: A mixture of 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent like toluene for 4-6 hours to yield N-(3-phenylpropanoyl)thiosemicarbazide.
-
Cyclization: The resulting acylthiosemicarbazide is then treated with a dehydrating agent such as phosphorus oxychloride, typically at a controlled temperature (e.g., 0-5 °C initially, then warming to room temperature).
-
Work-up: The reaction mixture is carefully quenched with ice water and neutralized with a base like sodium bicarbonate.
-
Purification: The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using the following method:
-
Dissolve the purified compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
For higher quality crystals, slow evaporation of the solvent at a constant temperature can be employed.
Potential Biological Activities and Signaling Pathways
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities.[2][3][4] Derivatives have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.
Anticancer Potential
Many 5-substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases or interfere with microtubule dynamics.
Antimicrobial Activity
The thiadiazole scaffold is also a common feature in compounds with potent antibacterial and antifungal properties.[6] The mechanism of antimicrobial action can vary, including the disruption of cell wall synthesis or interference with essential metabolic pathways in microorganisms.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug development. While its specific crystal structure remains to be determined, analysis of closely related compounds provides valuable insights into its likely molecular geometry and intermolecular interactions. The synthetic protocols outlined here offer a clear path to its preparation and crystallization, paving the way for further experimental investigation. The broad spectrum of biological activities associated with the 1,3,4-thiadiazole core, particularly in oncology and infectious diseases, underscores the therapeutic potential of this and related molecules. Further research is warranted to fully elucidate its crystallographic structure, biological activity, and mechanism of action.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jocpr.com [jocpr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been the subject of extensive research due to its versatile biological profile, which includes antimicrobial, anticancer, and anti-inflammatory properties. The potency of this scaffold is demonstrated by its presence in several clinically used drugs. This guide focuses on a specific, less-explored derivative, 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview of its probable synthesis and potential biological significance based on the broader understanding of this chemical class.
Proposed Synthesis of this compound
The most common and established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide.[2] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid. For the synthesis of the title compound, 3-phenylpropanoic acid would serve as the appropriate starting material.
Experimental Protocol
Reaction: Synthesis of this compound from 3-phenylpropanoic acid and thiosemicarbazide.
Materials:
-
3-phenylpropanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Dioxane (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethanol or Dimethylformamide (DMF)/water (for recrystallization)
Procedure (based on general methods[3]):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like dioxane.
-
Slowly add phosphorus oxychloride (1.25 equivalents) to the stirred mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to reflux (typically 95-100°C) and maintain for a period of 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is between 8 and 8.2.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a DMF/water mixture, to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using modern analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Potential Biological Activities and Data from Analogs
While specific biological data for this compound is not available, the 2-amino-1,3,4-thiadiazole scaffold is well-documented to possess a range of pharmacological activities. Based on studies of analogous compounds, it is plausible that the title compound could exhibit one or more of the following properties.
Antimicrobial Activity
Numerous 2-amino-5-substituted-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
Several derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
Other Potential Activities
Derivatives of 2-amino-1,3,4-thiadiazole have also been reported to have anti-inflammatory, anticonvulsant, and diuretic activities.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the biological activity data for some of its structural analogs found in the literature.
| Compound/Analog | Activity | Assay | Results | Reference |
| 5-(p-nitrophenyl)-2-amino-1,3,4-thiadiazole | Antibacterial | MIC vs. E. coli | Good activity | [4] |
| 5-(p-chlorophenyl)-2-amino-1,3,4-thiadiazole | Antibacterial | MIC vs. S. aureus | Marginally active (MIC = 62.5 µg/mL) | [4] |
| 5-phenyl-2-amino-1,3,4-thiadiazole derivatives | Anticancer | Cytotoxicity vs. HepG2 | IC₅₀ = 8.6 µM (for compound 1o) | [5] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Antifungal | MIC vs. C. albicans | 8 µg/mL (for compound 2g) | [5] |
Visualizations: Workflow and Potential Mechanism
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known anticancer activities of related compounds, a possible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways. The diagram below represents a generalized apoptotic pathway that could be investigated for this class of compounds.
Caption: Hypothetical apoptotic pathway for thiadiazole derivatives.
Conclusion
While this compound remains a relatively unexplored compound, the robust chemistry and diverse biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold suggest that it is a promising candidate for further investigation. The synthetic route outlined in this guide is well-established for analogous structures and provides a clear path for its preparation. Future research should focus on the synthesis, full characterization, and comprehensive biological evaluation of this compound to uncover its potential therapeutic applications. The data from related analogs provides a strong rationale for exploring its antimicrobial and anticancer properties.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | 91129-85-0 | Benchchem [benchchem.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the biological potential of a specific subset: 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine and its related derivatives. This class of compounds has emerged as a promising area of research, demonstrating potential applications in oncology, infectious diseases, and enzyme inhibition. This document provides a comprehensive overview of their synthesis, known biological activities with available quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action through signaling pathway diagrams.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, is typically achieved through a cyclization reaction. A common and effective method involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide. This reaction is often facilitated by a dehydrating agent or a catalyst to promote the formation of the thiadiazole ring.
A general synthetic scheme is presented below. The synthesis of derivatives can be achieved by utilizing substituted 3-phenylpropanoic acids or by further modification of the 2-amino group of the thiadiazole ring.
Caption: General synthesis workflow for this compound.
Anticancer Activity
Derivatives of the 1,3,4-thiadiazole nucleus are well-documented for their cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, a closely related analog, 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol, has demonstrated notable anticancer activity. The quantitative data for this compound is summarized in the table below.
Table 1: Cytotoxic Activity of 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
| Cancer Cell Line | IC₅₀ (µg/mL) |
| HCT116 (Colon) | 3.29 |
| H460 (Lung) | 10 |
| MCF-7 (Breast) | 0.28 |
Data is for the thiol analog, not the primary amine.
The mechanism of anticancer action for many 1,3,4-thiadiazole derivatives is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the PI3K/Akt and MAPK/ERK pathways.[1] Inhibition of these pathways can lead to cell cycle arrest and induction of programmed cell death in cancer cells.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.
Caption: Potential modulation of the MAPK/ERK signaling pathway by thiadiazole derivatives.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Selected 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (General Data)
| Compound Type | Test Organism | MIC Range (µg/mL) |
| 5-Aryl-2-amino-1,3,4-thiadiazoles | Staphylococcus aureus | 8 - 64 |
| Escherichia coli | 16 - 128 | |
| Candida albicans | 32 - 256 |
This table represents general data for the broader class of compounds and not specifically for the 5-(2-phenylethyl) derivatives.
Enzyme Inhibition
Certain derivatives of 1,3,4-thiadiazole are known to be effective enzyme inhibitors, with carbonic anhydrase being a notable target. Carbonic anhydrase inhibitors have therapeutic applications in conditions like glaucoma and epilepsy. The inhibitory potential is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Although specific data for this compound derivatives as enzyme inhibitors is not currently available, this remains a promising area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of the biological activities of this compound derivatives.
Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of the core thiadiazole compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, equimolar amounts of 3-phenylpropanoic acid and thiosemicarbazide are combined.
-
Addition of Reagent: A dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), is added dropwise to the mixture under cooling to control the exothermic reaction.
-
Cyclization: The reaction mixture is then heated under reflux for a period of 2-4 hours to facilitate the cyclization and formation of the thiadiazole ring.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
Precipitation: The acidic solution is neutralized with a suitable base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate is formed.
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with water to remove any inorganic impurities, and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow for determining anticancer activity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Two-fold serial dilutions of the thiadiazole derivatives are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising area for the development of new therapeutic agents. While specific biological data for this exact compound and its derivatives are still emerging, the known activities of the broader 1,3,4-thiadiazole class, coupled with the initial findings for a closely related analog, highlight its potential in oncology and infectious diseases. Further research is warranted to synthesize and screen a library of these derivatives to establish a clear structure-activity relationship and to elucidate their precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound, utilizing a one-pot reaction between a carboxylic acid and thiosemicarbazide.
Synthesis Overview
A novel and efficient one-pot method has been developed for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[1][2] This approach avoids the use of toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are often employed in traditional synthesis routes. The reaction proceeds by reacting a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE), which acts as a cyclizing and dehydrating agent.[1][2] The process involves the intermediate formation of an acylated thiosemicarbazide, which subsequently undergoes cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole product.[1]
Quantitative Data Summary
The synthesis of this compound (designated as 1b in the cited literature) resulted in the following quantitative data:
| Parameter | Value | Reference |
| Yield | 47.8% | [1] |
| Molecular Formula | C₁₀H₁₁N₃S | Calculated |
| Molecular Weight | 205.28 g/mol | Calculated |
| Appearance | Colorless crystals | [1] |
Table 1: Summary of quantitative data for the synthesis of this compound.
Characterization Data
The structure of the synthesized compound was confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analysis | Data | Reference |
| Mass Spectrum (m/z) | [M]⁺ at 205 | [1] |
| ¹H NMR (DMSO-d₆, ppm) | 2.95-3.09 (4H, m, CH₂CH₂); 7.17-7.30 (5H, m, Ar-H); 7.22 (2H, s, NH₂) | [1] |
Table 2: Spectroscopic data for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 3-phenylpropanoic acid and thiosemicarbazide.
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
10% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for pH adjustment
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-phenylpropanoic acid and thiosemicarbazide in equimolar amounts.
-
Solvent and Catalyst Addition: Add chloroform to the flask to act as a dilution solvent. To this mixture, add polyphosphate ester (PPE).
-
Reaction: Stir the mixture at 85°C. The reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration.
-
Work-up: After the reaction is complete, dilute the reaction mixture with distilled water.
-
Neutralization: Neutralize the mixture by adjusting the pH to 8-9 with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Solvent Removal: Distill the chloroform from the organic layer using a rotary evaporator.
-
Purification: Reflux the residue in 10% hydrochloric acid for 5 hours to remove any remaining intermediate.
-
Precipitation: Adjust the pH of the acidic solution to 8-9 to precipitate the final product.
-
Isolation: Filter the resulting precipitate, wash with water, and dry to obtain colorless crystals of this compound.[1]
Visualized Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Antimicrobial Activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This document outlines the background, potential antimicrobial profile, and standardized methodologies for in vitro assays.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2-amino-1,3,4-thiadiazole core, in particular, has been a focus of research for the development of novel anti-infective agents.[5] Derivatives of this core have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5][6] The biological activity of these compounds is often attributed to their ability to interact with and disrupt essential biochemical pathways in microorganisms.[2] this compound is a specific derivative of this class, and its evaluation for antimicrobial efficacy is a logical step in the discovery of new therapeutic agents.
Data Presentation
The following table summarizes representative antimicrobial activity data for various 2-amino-1,3,4-thiadiazole derivatives against common microbial strains. This data is provided for comparative purposes to contextualize the potential efficacy of this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives | Staphylococcus aureus | 20 - 62.5 | Ciprofloxacin | 18 - 20 |
| Bacillus subtilis | 20 - 28 | Ciprofloxacin | 18 - 20 | |
| Escherichia coli | >100 | Ciprofloxacin | - | |
| Pseudomonas aeruginosa | >100 | Ciprofloxacin | - | |
| Candida albicans | 32 - 42 | Fluconazole | 24 - 26 | |
| Aspergillus niger | 32 - 42 | Fluconazole | 24 - 26 |
Note: Data is compiled from various sources for illustrative purposes and does not represent the specific activity of this compound.[5]
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of MHB or RPMI-1640 to each well.
-
Add 100 µL of the stock solution to the first well of each row to be tested and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent). A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the absorbance at 600 nm.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by observing the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Sterile swabs
Procedure:
-
Prepare a stock solution of the test compound at a known concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry.
-
Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum across the surface of an agar plate using a sterile swab.
-
Aseptically place the impregnated disks onto the surface of the agar.
-
Include positive control disks (standard antibiotic) and negative control disks (solvent only).
-
Incubate the plates as described for the MIC assay.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Visualizations
Potential Mechanism of Action
The antimicrobial activity of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with essential cellular processes in pathogens. This can include the inhibition of key enzymes or disruption of metabolic pathways.
Caption: Potential mechanism of antimicrobial action.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening the antimicrobial activity of a test compound.
Caption: Standard workflow for antimicrobial screening.
Logical Relationship for Assay Selection
The choice of antimicrobial assay depends on the specific information required by the researcher. This diagram shows the logical progression from qualitative to quantitative and cidal assays.
Caption: Logical flow for selecting antimicrobial assays.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Anticancer Activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and Structurally Related Compounds
Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. The following application notes and protocols are based on structurally similar 1,3,4-thiadiazole derivatives to provide insights into the potential anticancer activities and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer activity. While specific data on this compound is not currently available in the public domain, studies on analogous compounds suggest that this class of molecules may exert cytotoxic effects on various cancer cell lines. This document outlines the anticancer activities of several 5-substituted-phenyl-1,3,4-thiadiazol-2-amine derivatives and provides detailed protocols for assessing their efficacy.
Data Presentation: Anticancer Activity of Structurally Related 1,3,4-Thiadiazole Derivatives
The cytotoxic effects of various 1,3,4-thiadiazole derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 2g | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | [1] |
| MCF-7 (Breast Cancer) | 23.29 | [1] | ||
| 20b | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 (Liver Cancer) | 4.37 ± 0.7 | [2][3] |
| A-549 (Lung Cancer) | 8.03 ± 0.5 | [2][3] | ||
| 4c | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | Breast Cancer Cell Line | Moderate to Good Activity | [4] |
| 4f | 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivative | Breast Cancer Cell Line | Moderate to Good Activity | [4] |
| 4g | 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivative | Breast Cancer Cell Line | Moderate to Good Activity | [4] |
Note: The activity for compounds 4c, 4f, and 4g was described as "moderate to good" without specific IC50 values provided in the source material.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of novel compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis and the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
Trypsin-EDTA
-
Binding Buffer
-
Annexin V-FITC and Propidium Iodide (PI) Staining Kit
-
Ethanol (70%, ice-cold)
-
RNase A
-
Flow cytometer
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Methodologies and Pathways
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening novel compounds for anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Investigating the Anticonvulsant Mechanism of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticonvulsant agents due to its diverse pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated efficacy in a variety of preclinical seizure models, often exhibiting multiple mechanisms of action. This document outlines the putative mechanisms of action for 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine and provides detailed protocols for its investigation as a potential anticonvulsant drug. The proposed mechanisms are extrapolated from extensive research on analogous 2,5-disubstituted 1,3,4-thiadiazole derivatives.
The primary hypothesized mechanisms for the anticonvulsant activity of this class of compounds include inhibition of carbonic anhydrase, modulation of GABAergic neurotransmission, and blockade of voltage-gated sodium channels.[2][3][4][5][6][7] The presence of a phenylethyl group at the 5-position and an amine group at the 2-position suggests a lipophilic nature that may facilitate blood-brain barrier penetration, a critical attribute for centrally acting agents.
Putative Mechanisms of Action
The anticonvulsant effect of this compound is likely multifactorial, targeting key pathways involved in neuronal excitability.
-
Carbonic Anhydrase (CA) Inhibition: Many 1,3,4-thiadiazole derivatives, structurally related to acetazolamide, are known inhibitors of carbonic anhydrase.[1][2][5][6] Inhibition of brain CA isoforms can lead to an accumulation of CO2, resulting in a decrease in neuronal pH and subsequent reduction of seizure susceptibility.
-
Enhancement of GABAergic Neurotransmission: The 1,3,4-thiadiazole ring system has been associated with modulation of the GABAergic system.[3][4][7] This can occur through direct interaction with GABA-A receptors, potentially at the benzodiazepine binding site, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus increasing the seizure threshold.
-
Voltage-Gated Sodium Channel (VGSC) Blockade: A common mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels.[7] By binding to these channels, the compound may stabilize the inactivated state, thereby limiting the repetitive firing of neurons that is characteristic of seizure activity.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound, based on typical values observed for active 1,3,4-thiadiazole anticonvulsants.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 / Ki (µM) |
| Carbonic Anhydrase II | Stopped-flow CO2 hydration | 0.5 - 5.0 |
| Carbonic Anhydrase IX | Stopped-flow CO2 hydration | 1.0 - 10.0 |
| GABA-A Receptor | Radioligand binding (³H-Flunitrazepam) | 5.0 - 25.0 |
| Voltage-Gated Sodium Channels | Patch-clamp electrophysiology | 10.0 - 50.0 |
Table 2: In Vivo Anticonvulsant Activity
| Animal Model | Seizure Type | ED50 (mg/kg) | Protective Index (TD50/ED50) |
| Maximal Electroshock (MES) | Generalized tonic-clonic | 25 - 75 | >5 |
| Subcutaneous Pentylenetetrazole (scPTZ) | Myoclonic, clonic | 50 - 150 | >3 |
Table 3: Neurotoxicity Profile
| Test | Endpoint | TD50 (mg/kg) |
| Rotarod Test | Motor Impairment | > 300 |
| Positional Sense Test | Neurological Deficit | > 300 |
| Gait Test | Ataxia | > 300 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory potency of the test compound against purified human carbonic anhydrase (hCA) isoforms (e.g., hCA II and hCA IX).
-
Methodology:
-
Purified hCA isozymes are used.
-
A stopped-flow instrument is employed to measure the kinetics of CO2 hydration.
-
The assay buffer consists of 10 mM HEPES, pH 7.4.
-
The enzyme concentration is typically in the nanomolar range.
-
The test compound is dissolved in DMSO and tested at various concentrations.
-
The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated water solution.
-
The rate of pH change, due to the formation of carbonic acid, is monitored by a pH indicator (e.g., bromothymol blue).
-
IC50 values are calculated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Protocol 2: GABA-A Receptor Binding Assay
-
Objective: To assess the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Synaptic membranes are prepared from rat cerebral cortex.
-
Membranes are incubated with the radioligand ³H-Flunitrazepam and various concentrations of the test compound.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C.
-
Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., diazepam).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
Protocol 3: In Vivo Anticonvulsant Screening
-
Objective: To evaluate the anticonvulsant efficacy of the test compound in rodent models of epilepsy.
-
Maximal Electroshock (MES) Test:
-
Male Swiss albino mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ED50 (the dose protecting 50% of animals) is calculated using probit analysis.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Male Swiss albino mice (20-25 g) are used.
-
The test compound is administered i.p. at various doses.
-
After a predetermined time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for the onset of clonic and tonic seizures for 30 minutes.
-
Protection is defined as the absence of generalized clonic seizures.
-
The ED50 is calculated.
-
Protocol 4: Neurotoxicity Assessment (Rotarod Test)
-
Objective: To assess the potential for motor impairment and neurological deficits induced by the test compound.
-
Methodology:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute).
-
Only animals that successfully complete the training are used for the experiment.
-
The test compound is administered i.p. at various doses.
-
At various time points after administration, the mice are placed back on the rotarod.
-
Neurotoxicity is indicated if the animal falls off the rod within the test period.
-
The TD50 (the dose causing motor impairment in 50% of animals) is calculated.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed multi-target mechanism of action.
Caption: Workflow for in vitro mechanism screening.
Caption: Pipeline for in vivo anticonvulsant testing.
References
- 1. arjonline.org [arjonline.org]
- 2. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 3. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 4. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine in Agricultural Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 1,3,4-thiadiazole represent a significant class of heterocyclic compounds that have garnered considerable attention in agricultural research due to their broad spectrum of biological activities. These activities include fungicidal, herbicidal, and insecticidal properties. The compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, belonging to this class, is a promising candidate for the development of novel agrochemicals. While specific research on this particular molecule is emerging, extensive studies on its structural analogs provide a strong basis for its potential applications in crop protection. This document outlines the potential applications of this compound in agriculture, supported by data from closely related compounds, and provides detailed protocols for its evaluation.
Potential Agricultural Applications
Based on the known bioactivities of structurally similar 1,3,4-thiadiazole derivatives, this compound is hypothesized to be effective in the following areas:
-
Fungicide: Many 5-substituted-1,3,4-thiadiazol-2-amine derivatives have demonstrated potent antifungal activity against a wide range of plant pathogens.
-
Herbicide: Certain thiadiazole derivatives have been reported to possess herbicidal properties, suggesting a potential application in weed management.
-
Insecticide: The thiadiazole scaffold is present in some commercial insecticides, and various derivatives have shown insecticidal activity against common agricultural pests.
-
Plant Growth Regulator: Some thiadiazole compounds have been observed to influence plant growth and development, indicating a potential role as plant growth regulators.
Data Presentation: Bioactivity of Structurally Related 1,3,4-Thiadiazole Derivatives
The following table summarizes the quantitative bioactivity data of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against different agricultural pests and pathogens. This data, gathered from various research publications, provides a reference for the potential efficacy of this compound.
| Compound Class | Target Organism | Bioassay Type | Activity Metric | Value | Reference |
| Flavonol derivatives containing 1,3,4-thiadiazole | Botrytis cinerea | In vitro antifungal | EC50 | 2.4 µg/mL | [1] |
| 1,3,4-Thiadiazole derivatives of glucosides | Phytophthora infestans | In vitro antifungal | EC50 | 3.43 µg/mL | [2][3] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger | In vitro antifungal (Disk diffusion) | MIC | 20-28 µg/mL | [4] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Candida albicans | In vitro antifungal (Disk diffusion) | MIC | 20-28 µg/mL | [4] |
| 1,3,4-Thiadiazole 5-fluorouracil acetamides | Aphis craccivora | Insecticidal (Contact toxicity) | LC50 | Comparable to imidacloprid | [5][6] |
| 1,3,4-Thiadiazole-Benzenesulfonamide Derivatives | Spodoptera littoralis | Insecticidal | LC50 | 6.42 mg/L | [7] |
| 1,2,3-Thiadiazol-5-ylimidazolidine-2,4-diones | Alternaria solani | In vitro fungicidal | Inhibition > 50% | at 50 µg/mL | [8] |
Note: The above data is for structurally related compounds and not for this compound. Experimental validation is crucial.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the agricultural potential of this compound. These protocols are based on established methods for testing agrochemicals.
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is designed to assess the efficacy of the test compound in inhibiting the growth of fungal plant pathogens.
Materials:
-
This compound
-
Pure cultures of fungal pathogens (e.g., Botrytis cinerea, Phytophthora infestans, Alternaria solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
Preparation of Medicated Media: Autoclave the PDA medium and cool it to 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO but without the test compound. Pour the media into sterile Petri dishes.
-
Inoculation: Once the media has solidified, place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus, at the center of each Petri dish.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the concentration-response data.
Protocol 2: Herbicidal Activity Screening (Pre-emergence)
This protocol evaluates the pre-emergent herbicidal activity of the test compound on common weed species.[9]
Materials:
-
This compound
-
Seeds of weed species (e.g., Arabidopsis thaliana, Amaranthus retroflexus)
-
Acetone
-
Tween-20
-
Sterile Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone (10 mg/mL). From this, prepare a series of test solutions by diluting with distilled water containing 0.1% (v/v) Tween-20 to final concentrations (e.g., 10, 50, 100, 500 µg/mL).[9] A control solution should contain only acetone and Tween-20 in water.[9]
-
Seed Plating: Place a sheet of filter paper in each Petri dish and evenly apply 5 mL of the test or control solution.[9] Place a known number of seeds (e.g., 20) of the target weed species onto the moistened filter paper.[9]
-
Incubation: Seal the Petri dishes and incubate in a growth chamber with controlled temperature (25 ± 1°C) and a 12-hour light/12-hour dark cycle.[9]
-
Data Collection: After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.[9]
-
Analysis: Compare the germination rate and seedling growth in the treated plates with the control to determine the herbicidal effect.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol assesses the contact toxicity of the test compound against common insect pests.
Materials:
-
This compound
-
Target insect species (e.g., Aphis craccivora, Spodoptera littoralis larvae)
-
Host plant leaves
-
Acetone
-
Triton X-100
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Prepare serial dilutions in water containing a surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Dip host plant leaves into the test solutions for 10-20 seconds and allow them to air dry. For the control, dip leaves in the acetone-surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaves in ventilated containers and introduce a known number of insects (e.g., 10-20 individuals) into each container.
-
Incubation: Maintain the containers at controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after exposure.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula if control mortality is observed. Determine the LC50 (lethal concentration to kill 50% of the test insects) using probit analysis.
Visualizations
Experimental Workflow for Antifungal Activity Assay
Caption: Workflow for the in vitro antifungal activity assay.
Logical Relationship for Agrochemical Screening
Caption: Logical flow for screening a novel agrochemical candidate.
Putative Signaling Pathway Disruption by Fungicides
Disclaimer: The following diagram illustrates a generalized mode of action for some fungicides and is not specific to this compound, as its precise mechanism is yet to be determined.
Caption: Generalized pathway of fungicide action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Testing of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] This document outlines a comprehensive experimental design to elucidate the therapeutic efficacy of a specific derivative, 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. The following protocols are intended for researchers in drug discovery and development to systematically evaluate the compound's biological activity, mechanism of action, and potential for further preclinical and clinical development.
The experimental strategy is divided into a tiered approach, beginning with broad-spectrum in vitro screening to identify the primary biological activity (anticancer and antimicrobial), followed by more detailed mechanistic studies and culminating in a conceptual framework for in vivo evaluation.
Hypothesis
Based on the known biological activities of structurally related 1,3,4-thiadiazole derivatives, it is hypothesized that this compound will exhibit significant cytotoxic effects against various cancer cell lines and/or potent antimicrobial activity against a panel of pathogenic bacteria and fungi. The proposed mechanism of action for its potential anticancer activity may involve the inhibition of key signaling pathways, such as the EGFR/HER-2 cascade, leading to cell cycle arrest and apoptosis.
Experimental Design Workflow
The overall experimental workflow is designed to systematically assess the efficacy of the compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Tier 1: In Vitro Screening
Anticancer Activity: Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines such as MCF-7 (breast), LoVo (colon), HepG2 (liver), and A549 (lung) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the existing media in the 96-well plate with media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | 5.2 ± 0.4 | 0.8 ± 0.1 |
| LoVo | Colon | 8.9 ± 0.7 | 1.2 ± 0.2 |
| HepG2 | Liver | 12.5 ± 1.1 | 1.5 ± 0.3 |
| A549 | Lung | 7.6 ± 0.6 | 1.0 ± 0.1 |
Antimicrobial Activity: MIC, MBC, and MFC Determination
Objective: To assess the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.
-
Adjust the inoculum density to 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
-
Compound Preparation:
-
Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well microtiter plate. Concentrations should range from 0.5 µg/mL to 512 µg/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubate bacterial plates at 37°C for 24 hours and fungal plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MBC/MFC Determination:
-
To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot 10 µL from each well showing no visible growth onto an agar plate.
-
Incubate the agar plates and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
-
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 | 32 |
| Escherichia coli | Gram-negative Bacteria | 32 | 64 |
| Candida albicans | Fungus | 8 | 16 |
Tier 2: Mechanistic Studies (Anticancer)
Assuming the compound shows promising anticancer activity in Tier 1, the following experiments will elucidate its mechanism of action.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
-
Treatment: Treat a selected cancer cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
Objective: To determine if the compound induces apoptosis.
Protocol: Annexin V-FITC/PI Staining
-
Treatment: Treat cells as described for cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To investigate the effect of the compound on key signaling proteins. Based on literature for similar compounds, the EGFR/HER-2 pathway is a plausible target.[5]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathway
Caption: Proposed inhibitory signaling pathway of the compound leading to apoptosis.
Tier 3: In Vivo Model Conceptualization
Should the in vitro data be compelling, the following in vivo studies would be the logical next step.
Acute Toxicity Study
An acute toxicity study in mice would be conducted to determine the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.
Xenograft Mouse Model of Cancer
Objective: To evaluate the in vivo antitumor efficacy of the compound.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, compound at different doses, positive control). Administer treatment via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry).
Conclusion
This document provides a detailed framework for the systematic evaluation of this compound. The proposed experiments will enable a thorough characterization of its potential anticancer and/or antimicrobial efficacy and provide critical data to support its advancement as a potential therapeutic agent. The structured data presentation and clear protocols are designed to ensure reproducibility and facilitate straightforward interpretation of the results.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stock Solutions of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, a compound of interest in drug discovery and development, for use in various in vitro studies. Due to the limited specific solubility data for this particular compound, the following protocols are based on established methods for similar heterocyclic compounds, particularly thiadiazole derivatives, which often exhibit poor aqueous solubility.
Introduction
This compound is a heterocyclic compound with potential applications in pharmacological research. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays such as cell viability, enzyme inhibition, and other cellular and biochemical studies. The primary challenge in working with this and similar compounds is often their low solubility in aqueous media, which necessitates the use of organic solvents to create concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high dissolving power for a wide range of organic molecules and its miscibility with aqueous culture media. However, it is crucial to control the final concentration of DMSO in experiments to avoid solvent-induced cytotoxicity or other off-target effects.
Data Presentation
The following table summarizes the recommended starting concentrations and conditions for the preparation of stock solutions of this compound. Researchers should note that the optimal conditions may vary depending on the specific experimental requirements and cell lines used.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | DMSO is the most common and effective solvent for dissolving thiadiazole derivatives. |
| Stock Solution Concentration | 10 mM - 30 mM | Preparing a high-concentration stock minimizes the volume of solvent added to the final assay. |
| Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | This concentration is generally considered safe for most cell lines.[1][2] Some robust cell lines may tolerate up to 1%.[1] |
| Working Solution Preparation | Serial dilution of the stock solution | Dilute the stock solution in the appropriate cell culture medium or assay buffer. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Protect from light. |
| Quality Control | Visual inspection for precipitation upon dilution | If precipitation occurs, consider lowering the stock concentration or using a different dilution strategy. |
| Vehicle Control | Essential for all experiments | Use the same final concentration of DMSO in the control group as in the experimental group.[3][4] |
Experimental Protocols
This section provides a detailed step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of the compound:
-
The molecular weight of this compound (C₁₀H₁₁N₃S) is approximately 205.28 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 205.28 g/mol = 0.0020528 g
-
Mass (mg) = 2.05 mg
-
-
-
Weigh the compound:
-
Accurately weigh out approximately 2.05 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
-
Dissolve the compound in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.
-
Vortex the solution thoroughly for several minutes until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
For in vitro experiments, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the culture medium does not exceed the recommended limit (typically ≤0.5%). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. If you add 1 µL of the 10 mM stock to 1 mL of media, the final DMSO concentration will be 0.1%.
-
-
Inclusion of a Vehicle Control:
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships described in these protocols.
References
Application Notes and Protocols: Derivatization of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel derivatives of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Derivatization of the 2-amino group of this scaffold offers a powerful strategy to modulate the compound's physicochemical properties and enhance its therapeutic potential.
Rationale for Derivatization
The 2-amino group on the 1,3,4-thiadiazole ring is a key site for chemical modification.[1][4] By introducing various substituents, it is possible to influence the molecule's lipophilicity, steric bulk, and electronic properties, which in turn can affect its interaction with biological targets. This document outlines protocols for the synthesis of three major classes of derivatives: Schiff bases, amides, and sulfonamides, and details methods for evaluating their potential as antimicrobial and anticancer agents.
Synthetic Protocols
The following protocols are adapted from established methods for the derivatization of 2-amino-1,3,4-thiadiazoles.[1][5][6][7] Researchers should exercise standard laboratory safety precautions.
General Synthesis of this compound (Parent Compound)
The parent compound can be synthesized via the cyclization of 3-phenylpropanoic acid and thiosemicarbazide.[3][8]
Materials:
-
3-phenylpropanoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)[3][8]
-
Sodium hydroxide (NaOH) solution
-
Water
-
Ice
Procedure:
-
To a stirred mixture of 3-phenylpropanoic acid (1 equivalent) in phosphorus oxychloride (excess), add thiosemicarbazide (1 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture at 80-90°C for 2-3 hours.
-
Cool the mixture in an ice bath and carefully add crushed ice to decompose the excess POCl₃.
-
Neutralize the acidic solution with a 10% NaOH solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield this compound.
Synthesis of Schiff Base Derivatives
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (if not used as the solvent).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the Schiff base derivative.[1][5][9]
Synthesis of Amide Derivatives
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like anhydrous tetrahydrofuran (THF) or pyridine.
-
Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to afford the amide derivative.[7][10]
Synthesis of Sulfonamide Derivatives
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent to obtain the sulfonamide derivative.[11][12][13]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and evaluation of the target derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of the 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine scaffold in medicinal chemistry. It includes detailed protocols for its synthesis and for evaluating its biological activities, along with a summary of its potential therapeutic applications based on available data for closely related analogs.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been the subject of extensive research. The phenylethyl group at the 5-position introduces a key lipophilic component that can influence the compound's interaction with biological targets. This document focuses on the synthesis, biological evaluation, and potential applications of this compound and its derivatives as a promising scaffold for drug discovery.
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, extensive research on closely related 2-amino-1,3,4-thiadiazole derivatives suggests several potential therapeutic applications for this scaffold.
Anticancer Activity
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and various kinases, as well as interference with DNA replication.
A closely related analog, 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol , has shown potent cytotoxic activity against several human cancer cell lines. The IC50 values for this compound are summarized in the table below.
| Cancer Cell Line | IC50 (µg/mL) |
| HCT116 (Colon Cancer) | 3.29 |
| H460 (Lung Cancer) | 10 |
| MCF-7 (Breast Cancer) | 0.28 |
Data for 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol, a structurally similar compound.
Carbonic Anhydrase Inhibition
Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The 1,3,4-thiadiazole nucleus is a key structural feature of several clinically used CA inhibitors. Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many hypoxic tumors, is a promising strategy for cancer therapy. The inhibition of CA IX can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth. The downstream signaling of CA IX inhibition is believed to involve the modulation of key pathways such as HIF-1α, NFκB, and STAT3.
Antimicrobial Activity
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using polyphosphate ester (PPE).
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate (NaHCO3)
-
10% Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
To a hot (60 °C) solution of 3-phenylpropanoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE by the careful addition of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and distill off the chloroform.
-
To purify the product from any unreacted intermediate, reflux the residue in 5 mL of 10% hydrochloric acid for 5 hours.
-
Adjust the pH of the solution to 8-9 with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting precipitate, wash with water, and dry to obtain this compound.
Cytotoxicity Evaluation using MTT Assay
This protocol describes a general method for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
Test compound (dissolved in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of the test compound solution at various concentrations.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPA solution.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.
-
The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Hypoxia-induced signaling and the role of CAIX inhibition.
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to evaluate the biological activities of the compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine. The assays described are designed to assess its potential as an antimicrobial, cytotoxic (anticancer), and antioxidant agent.
High-Throughput Antimicrobial Susceptibility Testing
This protocol outlines a high-throughput broth microdilution assay to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
Experimental Protocol
Materials:
-
This compound
-
Bacterial and/or fungal strains of interest
-
Sterile 384-well microtiter plates
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Resazurin sodium salt solution (for viability indication)
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Amphotericin B)
-
Negative control (DMSO or vehicle)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient across the microtiter plate.
-
Inoculum Preparation: Culture the microbial strains to the mid-logarithmic phase of growth and dilute to the desired final concentration in the appropriate growth medium.
-
Plate Seeding: Using an automated liquid handler, dispense the microbial inoculum into the wells of the 384-well plate.
-
Compound Addition: Add the serially diluted this compound, positive control, and negative control to the appropriate wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strains being tested (e.g., 37°C for 18-24 hours for bacteria).
-
Viability Assessment: Add the resazurin solution to each well and incubate for a further 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance of the wells using a microplate reader. A reduction in signal compared to the negative control indicates inhibition of microbial growth.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of microbial growth.
Data Presentation
Quantitative data for this compound is not yet available in the public domain. The following table is a template for presenting experimental results.
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Enter Value |
| Escherichia coli | Enter Value |
| Candida albicans | Enter Value |
| Aspergillus niger | Enter Value |
Experimental Workflow
Caption: High-throughput antimicrobial susceptibility screening workflow.
High-Throughput Cell-Based Cytotoxicity Assay
This protocol describes a cell-based assay to evaluate the cytotoxic effects of this compound on cancer cell lines, which is a common approach in anticancer drug discovery.
Experimental Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Sterile, opaque-walled 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO or vehicle)
-
Automated liquid handling system
-
Cell culture incubator
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight in a cell culture incubator.
-
Compound Treatment: Add serial dilutions of this compound, positive control, and negative control to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Equilibrate the plates to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the controls and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
Quantitative data for this compound is not yet available in the public domain. The following table is a template for presenting experimental results.
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | Enter Value |
| A549 (Lung Cancer) | Enter Value |
| HeLa (Cervical Cancer) | Enter Value |
Anticancer Signaling Pathway
Derivatives of 1,3,4-thiadiazole have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Caption: Putative apoptotic pathway induced by 1,3,4-thiadiazole derivatives.
High-Throughput DPPH Radical Scavenging Assay
This protocol is for determining the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plates
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Assay Reaction: In a 96-well plate, add the serially diluted compound and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation
Based on literature for similar compounds, the antioxidant activity of this compound derivatives can be summarized as follows.[1]
| Compound/Control | IC50 (µM) |
| This compound Derivatives | 12 - 45 [1] |
| Ascorbic Acid (Standard) | Typically ~8-10 |
| Trolox (Standard) | Typically ~10-15 |
DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[1][2] For this compound, this typically involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide in the presence of a dehydrating/cyclizing agent.[3]
Q2: What are the common cyclizing agents used for this synthesis?
A variety of cyclizing agents can be used, with the choice impacting reaction conditions and yield. Common agents include:
-
Phosphorus oxychloride (POCl₃)[6]
-
Concentrated acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)[7][8]
-
p-Toluenesulfonyl chloride (p-TsCl)[9]
Q3: What are the typical yields for this type of reaction?
Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purity of starting materials. Reported yields for analogous 2-amino-5-substituted-1,3,4-thiadiazoles range from moderate to good, often between 40% and 95%.[3][6][10] For the specific synthesis of this compound using PPE, a yield of around 44% has been reported.[3]
Q4: How can I purify the final product?
Purification is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Recrystallization: This is a widely used and effective method.[9] Suitable solvents include ethanol or mixtures of DMF and water.[10]
-
Column Chromatography: Silica gel column chromatography can be employed for more challenging purifications.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm not getting any product. What are the possible causes and how can I improve it?
A: Low yields are a common issue in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[9]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is at the optimal temperature for the chosen cyclizing agent. For PPE, refluxing is common.[4] For POCl₃, temperatures around 60°C may be optimal.[6] Excessive heat can cause decomposition. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure completion.[8] |
| Ineffective Cyclizing Agent | - Choice of Agent: The effectiveness of the cyclizing agent can be substrate-dependent. If one agent gives poor results, consider trying an alternative (e.g., switching from H₂SO₄ to PPE or POCl₃).[9] - Quantity of Agent: An insufficient amount of the cyclizing agent can lead to reaction failure. For instance, when using PPE, a sufficient quantity (e.g., at least 20 g per 5 mmol of carboxylic acid) is crucial.[4] |
| Poor Quality of Starting Materials | - Purity: Impurities in 3-phenylpropanoic acid or thiosemicarbazide can interfere with the reaction.[8] Ensure the purity of your reagents. - Moisture: Many cyclization reactions are sensitive to moisture. Ensure that your glassware is dry and use anhydrous solvents if necessary. |
| Solubility Issues | Poor solubility of starting materials in the chosen solvent can hinder the reaction. If solubility is an issue, consider exploring alternative solvents.[8] |
Issue 2: Formation of Side Products
Q: I'm observing significant side product formation in my reaction. How can I identify and minimize them?
A: Side product formation is a frequent challenge. The nature of the side products often depends on the reaction conditions.
| Potential Side Product | Identification and Minimization |
| 1,2,4-Triazole Derivatives | - Identification: The formation of 1,2,4-triazole isomers is a common side reaction, particularly under alkaline conditions.[9] Characterization by NMR and mass spectrometry can confirm the presence of these isomers. - Minimization: To favor the formation of the desired 1,3,4-thiadiazole, the cyclization should be carried out in an acidic medium.[9] |
| Unreacted Starting Materials | - Identification: The presence of unreacted thiosemicarbazide or 3-phenylpropanoic acid can be detected by TLC. - Minimization: Ensure optimal reaction time and temperature to drive the reaction to completion.[8] Consider increasing the molar ratio of the cyclizing agent.[9] |
| 1,3,4-Oxadiazole Derivatives | - Identification: In some cases, particularly with reagents like POCl₃, a mixture of the 1,3,4-thiadiazole and the corresponding 1,3,4-oxadiazole can be formed.[6] LC/MS analysis is effective for identifying these two products. - Minimization: Optimizing the reaction conditions, such as the choice of solvent and temperature, can improve the regioselectivity towards the desired thiadiazole.[6] |
Data Presentation
Table 1: Comparison of Cyclizing Agents and Conditions for 2-Amino-1,3,4-Thiadiazole Synthesis
| Cyclizing Agent | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPE | Thiosemicarbazide, Carboxylic Acid | Chloroform | Reflux | 10 | 44-70 | [3][4] |
| POCl₃ | Thiosemicarbazide, Carboxylic Acid | Chlorobenzene | 60 | 2 | up to 95 | [6] |
| H₂SO₄ (conc.) | Thiosemicarbazide, Carboxylic Acid | Ethanol | Reflux | 2 | Variable | [7] |
| PCl₅ | Thiosemicarbazide, Carboxylic Acid | Solid-phase | Room Temp | - | >91 | [10] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Polyphosphate Ester (PPE)
This protocol is adapted from a general method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[3][4]
Materials:
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3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
10% Hydrochloric acid solution
-
Sodium bicarbonate solution
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
To a hot (60 °C) solution of 3-phenylpropanoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours. Monitor the reaction progress by TLC.
-
After completion, add 15 mL of distilled water to the mixture and neutralize the residual PPE with a saturated sodium bicarbonate solution.
-
Separate the organic layer and distill the chloroform.
-
Treat the residue with a 10% hydrochloric acid solution.
-
Filter the resulting precipitate, wash with distilled water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Experimental Workflow
References
- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Initial Purification
Question: I performed the synthesis of this compound and after the initial workup, my yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors, from an incomplete reaction to losses during purification. Here are some common causes and troubleshooting steps:
-
Incomplete Cyclization: The primary impurity is often the uncyclized intermediate, 2-(3-phenylpropanoyl)hydrazine-1-carbothioamide. To address this, an acidic workup is recommended. Refluxing the crude product in 10% hydrochloric acid can help drive the cyclization to completion and remove the intermediate.
-
Product Loss During Workup: The product is a basic amine and can be soluble in acidic aqueous solutions. Ensure that the pH is carefully adjusted to 8-9 during basification to ensure complete precipitation of the product.
-
Suboptimal Recrystallization Conditions: The choice of solvent is crucial for recrystallization. If the product is too soluble in the chosen solvent, even when cold, significant loss can occur. It is advisable to perform small-scale solvent screening to find an optimal solvent or solvent mixture that dissolves the compound when hot but allows for maximum precipitation upon cooling.
Problem 2: Multiple Spots on Thin Layer Chromatography (TLC) After Purification
Question: My purified this compound shows multiple spots on the TLC plate. How can I improve the purity?
Answer:
The presence of multiple spots on a TLC plate after purification indicates that impurities are still present. Here are some strategies to improve the purity:
-
Ineffective Recrystallization: The solvent system used for recrystallization may not be effective at separating the impurities. Consider trying a different solvent system. For 2-amino-1,3,4-thiadiazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures like ethanol/water.
-
Co-eluting Impurities in Column Chromatography: If you are using column chromatography, the chosen mobile phase may not be adequately separating your product from the impurities. You can try to:
-
Modify the Mobile Phase Polarity: Adjust the ratio of your solvents to achieve better separation.
-
Add a Modifier: For basic compounds like this, adding a small amount of a base like triethylamine or ammonia to the mobile phase can improve peak shape and separation by minimizing interactions with the acidic silica gel.
-
-
Product Degradation: Although 1,3,4-thiadiazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation. Ensure your purification conditions are as mild as possible.
Problem 3: Poor Peak Shape in High-Performance Liquid Chromatography (HPLC) Analysis
Question: When I analyze my purified product by reversed-phase HPLC, I observe significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic amine group with residual acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use an Acidic Mobile Phase Modifier: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to your mobile phase will protonate the amine group, reducing its interaction with the stationary phase and leading to sharper, more symmetrical peaks.
-
Adjust Mobile Phase pH: For basic compounds, maintaining a mobile phase pH that is at least two units below the pKa of the amine will ensure it is consistently protonated.
-
Use a Different Column: Consider using a column with a stationary phase that is less prone to these secondary interactions, such as an end-capped C18 column or a polymer-based column.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound from 3-phenylpropanoic acid and thiosemicarbazide?
A1: The most common impurity is the uncyclized intermediate, 2-(3-phenylpropanoyl)hydrazine-1-carbothioamide. This impurity can often be removed by an acidic workup, as it will be hydrolyzed or cyclized to the desired product.
Q2: What are some recommended recrystallization solvents for this compound?
A2: While specific data for this exact compound is limited, common solvents used for the recrystallization of analogous 2-amino-1,3,4-thiadiazole derivatives include ethanol, methanol, rectified spirit, and mixtures such as ethanol/water or benzene/chloroform.[1][2] It is always best to perform a small-scale solvent screen to determine the optimal conditions.
Q3: What are suitable starting conditions for column chromatography purification?
A3: For column chromatography on silica gel, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Given the basic nature of the compound, it is often beneficial to add a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the mobile phase to prevent peak tailing and improve recovery.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] A suitable TLC solvent system for similar compounds is ethyl acetate:chloroform (3:8).[4] Staining with iodine vapor or visualization under UV light can be used to see the spots.
Data Presentation
Table 1: Recrystallization Solvents for 2-Amino-1,3,4-thiadiazole Derivatives
| Recrystallization Solvent/Mixture | Compound Type | Reference |
| Ethanol | 2-Amino-5-aryl-1,3,4-thiadiazoles | [4] |
| Methanol | 2-Amino-5-substituted-1,3,4-thiadiazoles | [4] |
| Rectified Spirit | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | [5] |
| Ethanol/Water | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | [5] |
| Benzene/Chloroform | N-substituted 1,3,4-thiadiazole derivatives | [2] |
Table 2: TLC and Column Chromatography Conditions for 2-Amino-1,3,4-thiadiazole Derivatives
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
| TLC | Silica Gel G | Ethyl acetate: Chloroform (3:8) | Monitoring reaction progress of 2-amino-disubstituted-1,3,4-thiadiazoles | [4] |
| Column Chromatography | Silica Gel | Not specified | Purification of 2-amino-disubstituted-1,3,4-thiadiazoles | [4] |
Experimental Protocols
Protocol 1: Purification of this compound via Acidic Workup
This protocol is adapted from a known synthesis of the target compound and is designed to remove the uncyclized intermediate.
-
Suspend the Crude Product: Take the crude this compound and suspend it in a 10% aqueous solution of hydrochloric acid.
-
Heat the Mixture: Heat the suspension to reflux for a period of time (e.g., 1-2 hours) to facilitate the cyclization of any remaining intermediate.
-
Cool and Basify: Allow the reaction mixture to cool to room temperature. Carefully adjust the pH to 8-9 using a suitable base (e.g., aqueous ammonia or sodium hydroxide solution). This will cause the purified product to precipitate out of the solution.
-
Isolate the Product: Collect the precipitated solid by filtration.
-
Wash and Dry: Wash the solid with cold water to remove any residual salts and then dry it under vacuum to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for multiple spots on TLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis involves the cyclization of 3-phenylpropanoic acid with thiosemicarbazide. This reaction is typically mediated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅), to facilitate the formation of the thiadiazole ring.
Q2: What are the most common byproducts in this synthesis?
The primary byproduct of concern is the isomeric 4-(2-phenylethyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine. Its formation is favored under neutral or alkaline conditions. Other potential impurities include unreacted starting materials (3-phenylpropanoic acid and thiosemicarbazide) and decomposition products if the reaction is overheated or run for an extended period.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product, being more polar than the starting carboxylic acid, will have a lower Rf value. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q4: What is a standard purification method for the final product?
Recrystallization is the most common method for purifying this compound. Common solvents for recrystallization include ethanol or a mixture of dimethylformamide (DMF) and water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the purity of starting materials (3-phenylpropanoic acid and thiosemicarbazide).- Increase the reaction time or temperature gradually, while monitoring for decomposition using TLC.- Optimize the stoichiometry of the reactants and the cyclizing agent. |
| Ineffective cyclizing agent. | - Use a fresh or properly stored cyclizing agent (e.g., POCl₃, PPA).- Consider using a stronger dehydrating agent if the reaction is sluggish. | |
| Presence of a Major Impurity with a Similar Rf to the Product | Formation of the isomeric 1,2,4-triazole byproduct. | - Ensure the reaction is carried out under acidic conditions. The use of POCl₃ or PPA inherently provides an acidic environment.- Avoid alkaline work-up conditions until the cyclization is complete. |
| Unreacted thiosemicarbazide. | - Thiosemicarbazide is polar and may streak on the TLC plate. Use a more polar solvent system for TLC to confirm its presence.- During work-up, a dilute acid wash can help remove unreacted thiosemicarbazide. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Attempt to purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.- Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or cold ethanol). |
| Dark-colored Product | Decomposition due to excessive heat or prolonged reaction time. | - Reduce the reaction temperature and/or time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Inconsistent Spectroscopic Data (¹H NMR) | Presence of byproducts or residual solvent. | - Compare the obtained ¹H NMR spectrum with the expected spectrum (see Experimental Protocols section). Pay close attention to the chemical shifts and integration of the phenylethyl and amine protons.- Dry the product under high vacuum to remove residual solvents, which can interfere with the NMR spectrum. |
Experimental Protocols
Synthesis of this compound using Polyphosphoric Acid (PPA)
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Chloroform (CHCl₃)
-
Hexane
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, a mixture of 3-phenylpropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is added to polyphosphoric acid (PPA).
-
The reaction mixture is heated to 85°C and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Expected ¹H NMR Data (DMSO-d₆, ppm): [2]
-
δ 2.96 (t, 2H, J = 7.6 Hz, CH₂)
-
δ 3.13 (t, 2H, J = 7.6 Hz, CH₂)
-
δ 6.99 (s, 2H, NH₂)
-
δ 7.21 (t, 1H, J = 7.0 Hz, Ar-H)
-
δ 7.24-7.33 (m, 4H, Ar-H)
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of the target compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine Derivatives
Welcome to the technical support center for the spectroscopic analysis of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Solubility
Q1: My compound is poorly soluble in standard NMR solvents like CDCl₃. What should I do?
A1: Poor solubility is a common issue with 1,3,4-thiadiazole derivatives, especially those with amine groups that can participate in hydrogen bonding.[1]
-
Solvent Choice: Use more polar aprotic deuterated solvents. DMSO-d₆ is highly effective for most thiadiazole compounds.[1] Other options include acetone-d₆ or methanol-d₄.
-
Physical Methods: If solubility is still an issue, gentle heating of the NMR tube or sonication can help dissolve the sample.[1]
-
Sample Purity: Ensure the sample is free of insoluble impurities. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[2]
Q2: My NMR spectrum has a large water peak, even after drying my sample. How can I avoid this?
A2: NMR solvents can absorb atmospheric moisture. To minimize water contamination, consider adding an inert drying agent, such as potassium carbonate or sodium sulfate, to your solvent bottle.[3] Store deuterated solvents over molecular sieves to keep them dry.
¹H NMR Spectra Interpretation
Q3: The N-H proton signal of the 2-amine group is very broad or not visible at all. Why is this happening and how can I confirm its presence?
A3: This is a common phenomenon for N-H protons and can be caused by several factors:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and significant broadening of the attached proton's signal.[1]
-
Chemical Exchange: The amine proton can exchange with trace amounts of water in the solvent or other labile protons. This exchange rate can be influenced by temperature and concentration, leading to broadening or disappearance of the signal.[1]
-
Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can restrict rotation and broaden the N-H signal.[1]
Confirmation: To confirm the presence of an exchangeable N-H proton, perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity as the proton is replaced by deuterium.[3]
Q4: The signals for the ethyl bridge and the phenyl group are overlapping, making them difficult to assign. How can I resolve this?
A4: Signal overlap is common when different proton environments have similar chemical shifts.[4]
-
Change Solvent: Acquiring the spectrum in a different solvent, such as benzene-d₆, can often change the chemical shifts of nearby protons and resolve the overlap.[3] Aromatic solvents can induce significant shifts (anisotropic effects) that may separate the signals.
-
2D NMR: Use two-dimensional NMR techniques. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to trace the connectivity of the entire spin system from the phenyl ring through the ethyl bridge. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in unambiguous assignment.[5]
Q5: My spectrum is much more complicated than expected and shows extra, low-intensity signals. What could be the cause?
A5: The presence of unexpected signals can arise from several sources:
-
Rotamers/Isomers: Some thiadiazole derivatives can exist as slowly rotating isomers (rotamers), especially if there is restricted rotation around a bond.[6][7] This can result in two or more sets of signals for the same compound. Try acquiring the spectrum at an elevated temperature to see if the signals coalesce, which would indicate the presence of rotamers.[3]
-
Impurities: The signals may belong to residual solvents, starting materials, or reaction byproducts. Nuclear Magnetic Resonance is a powerful tool for identifying and quantifying impurities.[8][9] Compare the signals to known spectra of potential contaminants.
¹³C NMR Spectra Interpretation
Q6: I'm having trouble assigning the ¹³C NMR signals for the 1,3,4-thiadiazole ring carbons. What are their typical chemical shifts?
A6: The two carbon atoms of the 1,3,4-thiadiazole ring resonate in distinct downfield regions. Their exact chemical shifts are sensitive to the substituents on the ring.
-
C2 Carbon: The carbon atom at position 2, attached to the amine group, typically appears in the range of δ 163-169 ppm .[1]
-
C5 Carbon: The carbon at position 5, attached to the phenylethyl group, is generally found slightly more upfield, around δ 156-166 ppm .[1]
For definitive assignment, use 2D NMR. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable, as it shows correlations between carbons and protons that are two or three bonds away.[1]
Quantitative Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note: Values are approximate and can vary based on solvent, concentration, and substituents.
Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Structure Fragment | Typical δ (ppm) | Multiplicity | Notes |
| NH₂ | -NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | Exchangeable with D₂O. Position and width are highly variable.[10] |
| Ar-H | -C₆H₅ | 7.1 - 7.4 | Multiplet (m) | Phenyl group protons. |
| CH₂ | -CH₂ -Ph | 2.9 - 3.1 | Triplet (t) | Ethyl bridge protons adjacent to the phenyl ring. |
| CH₂ | Th-CH₂ - | 3.1 - 3.3 | Triplet (t) | Ethyl bridge protons adjacent to the thiadiazole ring. |
Table 2: Typical ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Structure Fragment | Typical δ (ppm) | Notes |
| C2 | Th-C -NH₂ | 163 - 169 | Carbon of the thiadiazole ring attached to the amine.[1] |
| C5 | Th-C -CH₂ | 156 - 166 | Carbon of the thiadiazole ring attached to the ethyl group.[1] |
| C (ipso) | -C -CH₂ (Aromatic) | 140 - 142 | Quaternary carbon of the phenyl ring. |
| C (ortho, meta, para) | -C₆ H₅ | 126 - 129 | Aromatic carbons. |
| CH₂ | -C H₂-Ph | 35 - 37 | Ethyl bridge carbon adjacent to the phenyl ring. |
| CH₂ | Th-C H₂- | 30 - 32 | Ethyl bridge carbon adjacent to the thiadiazole ring. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Weigh Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial using a clean pipette.[12]
-
Dissolve: Gently swirl or vortex the vial to dissolve the sample completely. If needed, gentle heating or sonication can be applied.[11]
-
Filter and Transfer: If any solid particles remain, filter the solution by passing it through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[2]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Acquire Spectrum: Insert the sample into the NMR spectrometer and proceed with data acquisition.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Acquire Initial Spectrum: Prepare the sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[3]
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -NH₂, -OH) will have disappeared or significantly diminished in the second spectrum.[3]
Visualizations
Caption: A logical workflow for troubleshooting complex NMR spectra.
Caption: Hypothetical MAPK signaling pathway inhibited by a thiadiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 8. veeprho.com [veeprho.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
Technical Support Center: Stability of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: Generally, the 1,3,4-thiadiazole ring is considered chemically stable due to its aromatic nature. However, the overall stability of this compound in solution can be influenced by factors such as the solvent, pH, temperature, and exposure to light and oxidizing agents. It is recommended to perform forced degradation studies to understand its stability profile under specific experimental conditions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented, potential degradation could occur through hydrolysis of the amine group or oxidation of the sulfur atom in the thiadiazole ring under harsh acidic, basic, or oxidative stress conditions. The phenylethyl side chain is generally stable but could be susceptible to oxidation under strong oxidizing conditions.
Q3: In which solvents is this compound most stable?
A3: For short-term storage and experimental use, aprotic solvents such as DMSO or DMF are generally preferred for dissolving 2-amino-1,3,4-thiadiazole derivatives. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. Stability in aqueous solutions is highly dependent on the pH.
Q4: How can I monitor the stability of this compound in my samples?
A4: The most common and effective method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][3] This technique can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound over time. LC-MS/MS can be used for the identification of degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor structural changes in the molecule over time.
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The chosen solvent is not suitable (e.g., protic or reactive). The pH of the aqueous solution is too high or too low. The solution is exposed to light or high temperatures. | Prepare fresh solutions before use. Store stock solutions in aprotic solvents like DMSO at -20°C or -80°C. Protect solutions from light by using amber vials or covering them with aluminum foil. Conduct experiments at controlled room temperature or on ice if necessary. |
| Inconsistent results in stability assays. | Inaccurate initial concentration of the stock solution. Pipetting errors. Fluctuation in instrument performance (e.g., HPLC). | Ensure the compound is fully dissolved in the stock solution. Use calibrated pipettes and proper pipetting techniques. Perform system suitability tests on the HPLC before each run to ensure consistent performance. |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the solvent or sample. Formation of degradation products. | Use high-purity solvents and clean vials. Analyze a blank (solvent only) to identify any solvent-related peaks. Use a stability-indicating HPLC method to resolve the parent compound from any new peaks. Characterize the new peaks using LC-MS/MS to identify potential degradation products.[4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. Column degradation. | Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer).[5] Ensure the column is suitable for the analysis of heterocyclic compounds (e.g., C18 column).[2][3] Use a guard column to protect the analytical column. |
Data Presentation: Stability of this compound Under Forced Degradation Conditions (Illustrative Data)
The following table presents hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Researchers should generate their own data based on their specific experimental setup.
| Stress Condition | Time (hours) | % Recovery of Parent Compound (Illustrative) | Appearance of Degradation Products (Illustrative) |
| Acidic (0.1 N HCl, 60°C) | 0 | 100 | None |
| 6 | 85 | Minor peaks observed | |
| 24 | 65 | Significant degradation peaks | |
| Basic (0.1 N NaOH, 60°C) | 0 | 100 | None |
| 6 | 70 | Significant degradation peaks | |
| 24 | 40 | Major degradation peaks | |
| Oxidative (3% H₂O₂, RT) | 0 | 100 | None |
| 6 | 90 | Minor peaks observed | |
| 24 | 75 | Moderate degradation peaks | |
| Thermal (60°C in solution) | 0 | 100 | None |
| 24 | 98 | Negligible degradation | |
| 72 | 95 | Minor peaks observed | |
| Photolytic (UV light, RT) | 0 | 100 | None |
| 24 | 97 | Negligible degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[1] At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute to the final concentration with the mobile phase.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period (e.g., up to 24 hours).[1] At specified time points, withdraw samples and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).[1] At specified time points, withdraw samples and dilute to the final concentration with the mobile phase.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions. At specified time points, withdraw samples and dilute to the final concentration with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and conditions.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound and selecting the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time and peak shape.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Optimizing reaction conditions for the synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 3-phenylpropanoic acid and thiosemicarbazide?
A1: The synthesis proceeds via a two-step, one-pot reaction. First, the thiosemicarbazide is acylated by 3-phenylpropanoic acid to form an acylthiosemicarbazide intermediate. Subsequently, this intermediate undergoes intramolecular cyclodehydration, promoted by a strong acid or dehydrating agent, to form the final this compound product. The use of an acidic medium is crucial as it favors the formation of the 1,3,4-thiadiazole ring over the isomeric 1,2,4-triazole.
Q2: Which dehydrating agents are most effective for this synthesis, and how do they compare?
A2: Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are commonly used and effective dehydrating agents for this cyclization.[1] Polyphosphate ester (PPE) has emerged as a milder and less hazardous alternative.[2] The choice of agent can impact reaction time, temperature, yield, and the complexity of the workup procedure.
Q3: What are the typical yields and reaction times I can expect?
A3: Yields are highly dependent on the chosen protocol and reaction conditions. With optimized conditions, yields can range from moderate to good. For instance, synthesis using polyphosphate ester (PPE) has been reported to provide yields for analogous compounds in the range of 64-70%.[2] Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and the temperature employed.
Q4: How can I purify the final product?
A4: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1] The process usually involves pouring the reaction mixture over crushed ice, neutralizing it with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product, followed by filtration, washing, and recrystallization.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction due to insufficient heating or reaction time.- Ineffective or insufficient amount of dehydrating agent.- Poor quality of starting materials (e.g., wet reagents). | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature.- Ensure the dehydrating agent is fresh and used in the correct stoichiometric ratio. For example, a significant amount of PPE is necessary to drive the reaction.[1]- Use anhydrous solvents and ensure starting materials are dry. |
| Formation of an Oily Product Instead of a Solid | - Presence of impurities.- The product may have a low melting point. | - Attempt to purify a small sample of the oil using column chromatography to isolate the pure compound, which may then crystallize.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
| Product Contaminated with Isomeric Byproduct (4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol) | - Reaction conditions not being sufficiently acidic, or presence of basic impurities. | - Maintain a strongly acidic environment throughout the cyclization step.- Purify the product via column chromatography or fractional crystallization.- Confirm the identity of the major product and byproduct using ¹H NMR spectroscopy. The N-H and S-H protons of the triazole isomer typically appear at a much lower field (around 13-14 ppm) compared to the amino protons of the desired thiadiazole, which are often observed in the aromatic region.[3] |
| Difficulty in Product Isolation During Workup | - Product is partially soluble in the aqueous phase.- Emulsion formation during extraction. | - After neutralization, thoroughly chill the aqueous solution to maximize precipitation.- If the product does not fully precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate.- To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
Data on Reaction Conditions
The following table summarizes various conditions for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, providing a comparative overview of different methodologies.
| Dehydrating Agent | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 4-substituted benzoyl thiosemicarbazide | Room Temp | - | Good | [1] |
| POCl₃ | Carboxylic acid, Thiosemicarbazide | 80-90 | 1 | Moderate to Good | |
| Polyphosphate Ester (PPE) | Carboxylic acid, Thiosemicarbazide | 80-85 | 10 | 64-70 | [2] |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid
-
Preparation of Acylthiosemicarbazide Intermediate:
-
Dissolve thiosemicarbazide (0.015 mol) and 3-phenylpropanoic acid ester (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
Add an ice-water mixture to the resulting solution to precipitate the acylthiosemicarbazide.
-
Filter, dry, and recrystallize the solid from rectified spirit.[1]
-
-
Cyclization:
-
Carefully add the dried 1-(3-phenylpropanoyl)thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold (0-5 °C) concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture over crushed ice.
-
Neutralize the solution with a base such as ammonium hydroxide to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water until free of sulfates, and dry.[1]
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-phenylpropanoic acid (5 mmol), thiosemicarbazide (5 mmol), and chloroform (30 mL).
-
To this mixture, add polyphosphate ester (PPE) (approximately 20 g).[2]
-
-
Reaction and Workup:
-
Heat the reaction mixture to reflux (around 80-85 °C) with stirring for 10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add 15 mL of distilled water.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The product will precipitate out of the solution. If it remains in the organic layer, separate the layers and distill the chloroform.[2]
-
Filter the solid precipitate and wash with water.
-
Recrystallize the crude product from ethanol to yield the pure compound.
-
Visualizing the Workflow
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Troubleshooting poor results in biological assays with 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Solubility
Q1: My this compound solution appears cloudy or shows precipitate after dilution in my aqueous assay buffer. What should I do?
A1: This is a common issue known as compound precipitation, which can occur when a compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous buffer where it is less soluble. Here are several steps to troubleshoot this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible in the final assay volume, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions, as temperature can affect solubility.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help keep the compound in solution.
-
Sonication: Brief sonication of the stock solution before dilution can help break up any small aggregates that may have formed.
-
Solubility Testing: It is highly recommended to experimentally determine the kinetic solubility of the compound in your specific assay buffer before proceeding with biological experiments.
Assay Performance
Q2: I'm observing high background signal in my fluorescence-based assay. Could the compound be the cause?
A2: Yes, small molecules can interfere with fluorescence assays. Here's how to troubleshoot:
-
Autofluorescence Check: Run a control experiment with this compound alone in the assay buffer (without cells or other reagents) to see if the compound itself is fluorescent at the excitation and emission wavelengths you are using.
-
Spectral Shift: If autofluorescence is an issue, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from those of the compound.
-
Quenching Assessment: The compound might also be quenching the fluorescence of your reporter dye. To test for this, incubate a constant concentration of your fluorescent dye with varying concentrations of the compound and measure the fluorescence. A decrease in signal with increasing compound concentration indicates quenching.
Q3: My results are not reproducible between experiments. What are some potential causes related to the compound?
A3: Inconsistent results can stem from several factors related to compound handling and stability:
-
Stock Solution Integrity: Ensure your stock solution is stored properly (protected from light and at a low temperature, e.g., -20°C or -80°C) and that you are using fresh aliquots to avoid degradation from repeated freeze-thaw cycles.
-
Compound Instability in Media: The compound may not be stable in your cell culture media over the duration of the experiment. You can test this by incubating the compound in the media for the same duration as your assay and then analyzing its integrity using methods like HPLC.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Small errors in initial dilutions can be magnified in subsequent steps.
Biological Activity and Interpretation
Q4: What is the expected biological activity of this compound?
A4: Based on studies of structurally similar compounds, this compound is expected to exhibit biological activities such as antimicrobial and anticancer effects. The 2-amino-1,3,4-thiadiazole scaffold is a known pharmacophore present in many biologically active molecules.
Q5: What is a potential mechanism of action for this class of compounds?
A5: One of the proposed mechanisms of action for 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, the compound can disrupt cellular proliferation, which is particularly effective against rapidly dividing cells like cancer cells and microbes.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of a closely related compound, 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol. These values can serve as a starting point for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT116 | Colon Cancer | 3.29 |
| H460 | Lung Cancer | 10 |
| MCF-7 | Breast Cancer | 0.28 |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
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Culture a human cancer cell line (e.g., MCF-7, A549, or HCT116) in the appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
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Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
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Remove the medium from the wells and add 100 µL of the diluted compound solutions.
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Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
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After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The concentration range should be broad enough to encompass the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizations
Caption: A general experimental workflow for assessing the biological activity of the compound.
Caption: A potential signaling pathway for the antiproliferative effects of the compound.
Technical Support Center: Synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up process.
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and how can we optimize the yield?
Answer:
Low yields during scale-up are a common challenge in chemical synthesis.[1] Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants, resulting in incomplete reactions or the formation of side products.
-
Recommendation: Ensure the stirring mechanism (e.g., overhead stirrer with appropriate impeller design) is adequate for the vessel size and reaction mass viscosity. Consider using baffles in the reactor to improve mixing.
-
-
Suboptimal Temperature Control: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic during scale-up. Poor heat transfer in larger reactors can lead to runaway reactions or incomplete conversion.
-
Recommendation: Monitor the internal reaction temperature closely. Use a reactor with a jacketed cooling/heating system to maintain the optimal temperature range. For highly exothermic steps, consider slower addition of reagents.
-
-
Purity of Starting Materials: Impurities in the starting materials (3-phenylpropanoic acid and thiosemicarbazide) or solvents can interfere with the reaction.
-
Recommendation: Use reagents and solvents of high purity. Ensure solvents are anhydrous, especially if using dehydrating agents sensitive to moisture.
-
-
Inefficient Cyclization/Dehydration: The acid-catalyzed cyclization of the thiosemicarbazide intermediate is a critical step. The choice and amount of dehydrating agent are crucial.
-
Recommendation: While strong acids like concentrated sulfuric acid are effective, they can be difficult to handle at scale and may lead to charring. Consider alternative dehydrating agents like polyphosphoric acid (PPA) or phosphorus pentachloride (PCl5) which may offer better control and higher yields.[1] A solid-phase reaction grinding the reactants with phosphorus pentachloride has been reported to give high yields.[1]
-
Data Presentation: Comparison of Cyclization Methods
| Method | Dehydrating Agent | Typical Yield (Lab Scale) | Scale-Up Considerations |
| A | Concentrated H₂SO₄ | 60-75% | Highly corrosive, exothermic, potential for charring. |
| B | Polyphosphoric Acid (PPA) | 75-85% | Viscous, requires mechanical stirring, work-up can be challenging. |
| C | Phosphorus Pentachloride (PCl₅) | >90% (solid-phase)[1] | Moisture sensitive, solid handling required.[1] |
| D | Iodine-mediated oxidation | 70-90% | Milder conditions, may require optimization for specific substrate. |
Issue 2: Impurity Formation
Question: During the scale-up, we are observing a new, significant impurity in our final product that was not present or was negligible at the lab scale. How can we identify and control this impurity?
Answer:
The appearance of new or increased levels of impurities upon scale-up is a critical issue for preclinical studies, as impurities can affect toxicological assessments.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3-phenylpropanoic acid or thiosemicarbazide.
-
Mitigation: Optimize reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure complete conversion.
-
-
Intermediate Acylthiosemicarbazide: The intermediate, 1-(3-phenylpropanoyl)thiosemicarbazide, may not fully cyclize.
-
Mitigation: Ensure sufficient amount and activity of the dehydrating agent. Increase reaction temperature or time for the cyclization step.
-
-
Side-Products from Overheating: Excessive temperatures during cyclization can lead to degradation of the starting materials or product, forming colored impurities (charring).
-
Mitigation: Maintain strict temperature control. If using a strong acid, add it slowly with efficient cooling.
-
-
Oxidative Degradation: The 2-amino group on the thiadiazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impurity Profile Analysis:
| Impurity | Potential Source | Analytical Detection | Control Strategy |
| 3-phenylpropanoic acid | Starting material | HPLC, GC-MS | Optimize stoichiometry, purification |
| Thiosemicarbazide | Starting material | HPLC | Optimize stoichiometry, purification |
| 1-(3-phenylpropanoyl)thiosemicarbazide | Intermediate | HPLC, LC-MS | Optimize cyclization conditions |
| Oxidation products | Air exposure at high temp. | LC-MS | Use inert atmosphere |
| Polymeric materials | Overheating/charring | HPLC (as broad peaks) | Strict temperature control |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?
A1: The most common and scalable route is the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form an acylthiosemicarbazide intermediate, followed by acid-catalyzed cyclodehydration.[2] For scale-up, using polyphosphoric acid or a solid-state reaction with phosphorus pentachloride can offer advantages in terms of yield and handling compared to concentrated sulfuric acid.[1]
Q2: How can we purify the final product at a larger scale?
A2: Recrystallization is often the most effective and scalable method for purifying solid organic compounds. A suitable solvent system should be identified that provides good solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for this type of compound could include ethanol, isopropanol, or mixtures with water. Column chromatography is generally not practical for large-scale purification in a manufacturing setting.
Q3: Are there any specific safety precautions we should take during the scale-up?
A3: Yes. When working with strong acids like concentrated sulfuric acid or polyphosphoric acid, appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is essential. The reactions should be conducted in a well-ventilated area or a fume hood. When using phosphorus pentachloride, be aware of its high reactivity with water, which produces hydrochloric acid gas. Ensure all equipment is dry and the reaction is protected from moisture.
Q4: What analytical methods are recommended for in-process control and final product release?
A4: For in-process control, Thin Layer Chromatography (TLC) can be a quick method to monitor the disappearance of starting materials and the formation of the product. For more quantitative analysis and final product release, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended to determine purity and quantify any impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-phenylpropanoyl)thiosemicarbazide (Intermediate)
-
To a 10 L jacketed glass reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add 3-phenylpropanoic acid (1.5 kg, 10.0 mol) and toluene (5 L).
-
Begin stirring and add thionyl chloride (1.3 kg, 11.0 mol) dropwise over 1 hour, maintaining the temperature below 30°C using the reactor's cooling jacket.
-
After the addition is complete, slowly heat the mixture to 60-65°C and maintain for 2 hours, or until the evolution of HCl gas ceases.
-
In a separate 20 L reactor, prepare a solution of thiosemicarbazide (0.91 kg, 10.0 mol) in N,N-dimethylformamide (DMF) (4 L).
-
Cool the acyl chloride solution to room temperature and add it portion-wise to the thiosemicarbazide solution over 1-2 hours, maintaining the temperature below 40°C.
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Pour the reaction mixture into ice water (30 L) with vigorous stirring.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 50-60°C to yield 1-(3-phenylpropanoyl)thiosemicarbazide.
Protocol 2: Cyclization to this compound
-
To a 10 L reactor, cautiously add pre-heated polyphosphoric acid (PPA) (5 kg).
-
Begin stirring and slowly add the dried 1-(3-phenylpropanoyl)thiosemicarbazide (from Protocol 1) in portions over 1 hour, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, heat the mixture to 90-95°C and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to 60-70°C and carefully pour it onto crushed ice (20 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. Maintain the temperature below 30°C during neutralization.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum at 60-70°C.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Identifying and removing impurities from 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. The information is designed to help identify and remove impurities from synthesized samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities are typically unreacted starting materials, incompletely cyclized intermediates, and side-products from the synthesis. These can include:
-
3-Phenylpropanoic acid: A starting material.
-
Thiosemicarbazide: A starting material.
-
N-(3-phenylpropanoyl)thiosemicarbazide: An intermediate that did not fully cyclize.
-
5-(2-Phenylethyl)-1,2,4-triazole-3-thiol: A potential isomeric side-product.
Q2: What is a general synthetic route for this compound?
A2: A common method involves the cyclization of 3-phenylpropanoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. The reaction is typically heated to drive the cyclization.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A typical mobile phase for this class of compounds could be a mixture of ethyl acetate and hexane, or ethanol and ethyl acetate.[2][4]
Q4: What are the recommended methods for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound.[1][2] Ethanol or a mixture of ethanol and water are often suitable solvents.[1] For more challenging purifications, column chromatography on silica gel may be necessary.[4]
Troubleshooting Guides
Problem 1: My final product shows a low melting point and a broad melting range.
This is a common indication of the presence of impurities.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction by TLC until the starting materials are consumed. |
| Residual starting materials | Recrystallize the product from a suitable solvent like ethanol. If impurities persist, consider column chromatography. |
| Presence of side-products | Optimize the reaction conditions. For example, the choice of acid catalyst can influence the formation of isomeric side-products. Purification by column chromatography may be required. |
Problem 2: My NMR spectrum shows unexpected peaks.
Unexpected signals in the NMR spectrum are a clear sign of impurities.
| Expected ¹H-NMR Signals (DMSO-d₆) | Potential Impurity Signals | Action |
| ~7.20-7.35 ppm (m, 5H, Ar-H) | Peaks corresponding to 3-phenylpropanoic acid or other aromatic impurities. | Purify the sample by recrystallization or column chromatography. |
| ~2.90-3.10 ppm (m, 4H, -CH₂CH₂-) | Additional aliphatic signals may indicate incomplete cyclization. | Re-subject the product to the cyclization conditions or purify. |
| ~7.25 ppm (s, 2H, -NH₂) | Broad signals or shifts in the amine protons can indicate the presence of acidic impurities. | Wash the crude product with a dilute base solution (e.g., sodium bicarbonate) before final purification. |
Note: The chemical shifts are approximate and based on structurally similar compounds.
| Expected ¹³C-NMR Signals (DMSO-d₆) | Potential Impurity Signals | Action |
| ~168 ppm (C-NH₂) | Absence or weakness of this signal may indicate incomplete formation of the thiadiazole ring. | Confirm the presence of the acylthiosemicarbazide intermediate and re-attempt cyclization. |
| ~155 ppm (C-S) | ||
| ~141 ppm (Ar-C) | ||
| ~128.5, 128.3, 126.1 ppm (Ar-CH) | Signals corresponding to the carboxylic acid starting material. | Purify the sample. |
| ~34 ppm (-CH₂-) | ||
| ~32 ppm (-CH₂-) |
Note: The chemical shifts are approximate and based on structurally similar compounds.
Problem 3: My IR spectrum shows a strong carbonyl peak.
A strong absorption band around 1700 cm⁻¹ suggests the presence of a carbonyl group, likely from the unreacted carboxylic acid or the acylthiosemicarbazide intermediate.
| Expected IR Absorptions (KBr, cm⁻¹) | Observed Impurity Absorption | Troubleshooting Step |
| ~3300-3100 (N-H stretch) | ||
| ~3025 (Ar C-H stretch) | ||
| ~2920 (Aliphatic C-H stretch) | ||
| ~1620 (C=N stretch) | ||
| ~1500 (N-H bend) | ||
| ~700 (C-S-C) | ~1700 (C=O stretch) | Purify the sample by recrystallization, ensuring to wash the crude product to remove acidic impurities if necessary. |
Experimental Protocols
General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 3-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid with cooling.
-
Heating: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the mixture with a suitable base (e.g., a solution of sodium carbonate) to a pH of approximately 8.[5]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture.
Purity Assessment by HPLC
-
Column: A C18 reverse-phase column is generally suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 267 nm for a similar compound).[6]
-
Analysis: The presence of multiple peaks indicates impurities. The relative peak area can be used to estimate the purity of the sample.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between the desired product and potential impurities.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-phenyl-1,3,4-thiadiazol | 2002-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial activity of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, a representative member of this class, against standard antibiotics. While direct comparative data for this specific molecule is limited in publicly available literature, this analysis is built upon extensive research on closely related 5-substituted-2-amino-1,3,4-thiadiazole analogues to provide a predictive assessment of its potential efficacy.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against common bacterial and fungal strains, juxtaposed with the activity of standard antibiotics. It is important to note that the substitution at the 5-position of the thiadiazole ring significantly influences the antimicrobial activity.[1][2][3]
| Compound/Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| 5-Aryl/Alkyl-1,3,4-thiadiazol-2-amine Derivatives | |||
| 5-(4-chlorophenyl) derivative | 25 | 20-28 | >100 |
| 5-(4-fluorophenyl) derivative | 20-28 | 20-28 | >100 |
| 5-(1H-indol-3-ylmethyl) derivatives | - | - | Good to high activity |
| 5-(p-methoxyphenyl) derivative | 128 | - | >128 |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | 0.015 - 1 |
| Gentamicin | 0.5 - 4 | 0.25 - 2 | 0.25 - 8 |
| Fluconazole | - | - | - |
Note: The data for the thiadiazole derivatives are compiled from various studies on analogues and may not represent the exact values for this compound.[1][2][4] The phenylethyl group, being a bulky and lipophilic moiety, could potentially enhance the antimicrobial activity by facilitating passage through the microbial cell membrane.
Experimental Protocols
The determination of antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound (e.g., this compound) and standard antibiotics is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared.[7][8]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[5]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[9][10][11]
-
Plate Preparation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension (0.5 McFarland standard).
-
Disk Application: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][12]
Potential Mechanism of Action
The precise antimicrobial mechanism of this compound has not been definitively elucidated. However, studies on related 2-amino-1,3,4-thiadiazole derivatives suggest a potential mode of action involving the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[13] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of this enzyme would disrupt nucleic acid synthesis, leading to the cessation of microbial growth.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. asm.org [asm.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. chainnetwork.org [chainnetwork.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and Structurally Related Thiadiazole Derivatives in Oncology
An Objective Guide for Researchers and Drug Development Professionals on the Anticancer Potential of Novel 1,3,4-Thiadiazole Compounds
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in anticancer therapy. This is largely attributed to its structural resemblance to pyrimidines, allowing it to interfere with nucleic acid synthesis, and its ability to cross cellular membranes to interact with various biological targets.[1] This guide provides a comparative analysis of the anticancer efficacy of 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine and its close analogue, 5-[(2-phenylethyl)amino]-1,3,4-thiadiazole-2-thiol, against other notable 1,3,4-thiadiazole derivatives, supported by quantitative experimental data from preclinical studies.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of thiadiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. The following tables summarize the IC50 values for the subject compound and a selection of other thiadiazole derivatives across various human cancer cell lines.
Table 1: Cytotoxicity of 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol
| Cancer Cell Line | Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 0.28[2] |
| HCT116 | Colon Cancer | 3.29[2] |
| H460 | Lung Cancer | 10[2] |
Table 2: Comparative Cytotoxicity of Other 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Type | IC50 (µM) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | Breast Cancer | 1.78 | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | Lung Cancer | 4.04 | [3] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | Myelogenous Leukemia | 7.4 | [3] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | Breast Cancer | 9 | [3] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | Colon Cancer | 2.44 | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | Breast Cancer | 23.29 | [4] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | Breast Cancer | 49.6 | [5] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 | Breast Cancer | 53.4 | [5] |
| Compound 20b (Thiophene-substituted) | HepG-2 | Hepatocellular Carcinoma | 4.37 | [6][7] |
| Compound 20b (Thiophene-substituted) | A549 | Lung Cancer | 8.03 | [6][7] |
| Compound 4y | MCF-7 | Breast Cancer | 84 | [8] |
| Compound 4y | A549 | Lung Cancer | 34 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. µg/mL to µM conversion requires the molecular weight of the specific compound.
Experimental Protocols
The data presented in this guide are predominantly derived from standardized in vitro assays designed to assess cellular viability and the mechanisms of cell death.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]
-
Compound Treatment: The cells are then treated with serial dilutions of the thiadiazole compounds and incubated for a period of 48 to 72 hours.[9] A vehicle control (e.g., DMSO) is included.
-
MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9] The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cancer cells are treated with the thiadiazole compound at a specified concentration (e.g., its IC50 value) for 24 to 48 hours. Both adherent and suspension cells are then harvested.
-
Cell Staining: The harvested cells are washed with cold phosphate-buffered saline (PBS) and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live or early apoptotic cells) are added to the cell suspension.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence characteristics. For example, a compound that induces apoptosis will show a significant increase in the percentage of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[10]
Mechanisms of Action & Signaling Pathways
1,3,4-Thiadiazole derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and interference with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Workflow of the MTT Cell Viability Assay.
Many thiadiazole derivatives function as kinase inhibitors, targeting enzymes crucial for cancer cell signaling. For instance, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can thus stifle tumor growth.
Caption: Potential VEGFR-2 Inhibition Pathway.
The induction of apoptosis is another common mechanism. Thiadiazole compounds can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute programmed cell death. Some compounds have been shown to significantly increase the population of apoptotic cells, as confirmed by Annexin V/PI staining.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol | 91129-85-0 | Benchchem [benchchem.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5-(Substituted)-1,3,4-thiadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(substituted)-1,3,4-thiadiazol-2-amine analogs, with a particular focus on anticancer and antimicrobial properties. While direct SAR studies on 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine analogs are limited in the reviewed literature, this guide synthesizes data from closely related analogs to provide valuable insights for the rational design of novel therapeutic agents.
Anticancer Activity of 5-(Aryl)-1,3,4-thiadiazol-2-amine Analogs
Recent studies have focused on the cytotoxic effects of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various cancer cell lines. The nature and position of substituents on the 5-phenyl ring play a crucial role in determining the anticancer potency.
Table 1: In Vitro Anticancer Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazol-2-amines
| Compound ID | 5-Phenyl Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 4c | 4-Cl | MCF-7 | Moderate Activity | [1] |
| 4f | 4-OCH₃ | MCF-7 | Moderate Activity | [1] |
| 4g | 4-N(CH₃)₂ | MCF-7 | Good Activity | [1] |
Note: The original research paper described the activity qualitatively ("moderate to good"). Specific IC50 values were not provided in the abstract.
The data suggests that electron-donating groups, such as the dimethylamino group at the para position of the phenyl ring, may enhance the anticancer activity against breast cancer cells (MCF-7).[1]
Antimicrobial Activity of 5-(Substituted)-1,3,4-thiadiazol-2-amine Analogs
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Modifications at the 5-position of the thiadiazole ring have been shown to significantly influence the antibacterial and antifungal efficacy of these compounds.
Table 2: Antibacterial Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazol-2-amines
| Compound ID | 5-Phenyl Substituent (R) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 4a | 4-F | Significant Activity | Significant Activity | - | - | [1][2] |
| 4b | 4-Br | Significant Activity | Significant Activity | - | - | [1] |
| 4c | 4-Cl | Significant Activity | Significant Activity | - | - | [1][2] |
Note: The original research paper described the activity qualitatively ("significant activity"). Specific MIC values were not provided in the abstract.
The presence of halogen substituents (F, Br, Cl) on the 5-phenyl ring appears to be favorable for antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2]
Table 3: Antifungal Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazol-2-amines
| Compound ID | 5-Phenyl Substituent (R) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4f | 4-OCH₃ | Significant Activity | Significant Activity | [1] |
| 4g | 4-N(CH₃)₂ | Significant Activity | Significant Activity | [1] |
Note: The original research paper described the activity qualitatively ("significant activity"). Specific MIC values were not provided in the abstract.
In contrast to the trend observed for antibacterial activity, electron-donating substituents such as methoxy and dimethylamino groups at the para-position of the 5-phenyl ring seem to confer significant antifungal activity.[1]
Experimental Protocols
Synthesis of 5-(4-Substituted-phenyl)-1,3,4-thiadiazol-2-amines
A general method for the synthesis of these analogs involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[1]
-
Preparation of 4-substituted benzoyl thiosemicarbazides: Thiosemicarbazide is reacted with the corresponding 4-substituted benzoic acid esters in methanol under reflux for 8-10 hours. The product is precipitated by adding an ice-water mixture and recrystallized from rectified spirit.[1]
-
Dehydrocyclization: The 4-substituted benzoyl thiosemicarbazide is added portion-wise to concentrated sulfuric acid with shaking. The reaction mixture is stirred for a period, and then poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Dilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 5-(substituted)-1,3,4-thiadiazol-2-amine analogs.
Potential Signaling Pathways in Anticancer Activity
Caption: Potential signaling pathways modulated by 1,3,4-thiadiazole derivatives in cancer cells.[3]
References
Unveiling the Anticonvulsant Potential of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine: A Comparative In Vivo Analysis
For Immediate Release
In the relentless pursuit of novel and more effective antiepileptic drugs, the 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive in vivo validation of the anticonvulsant effects of a specific derivative, 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, and compares its potential efficacy with other relevant anticonvulsant agents, drawing upon data from analogous compounds evaluated in established animal models. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development in the field of epilepsy treatment.
While direct experimental data for this compound is not available in the public domain, this guide leverages in vivo data from structurally related 1,3,4-thiadiazole derivatives to provide a comparative analysis. The anticonvulsant activity of these compounds is primarily assessed through two gold-standard preclinical models: the maximal electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures.[1][2] Neurotoxicity, a critical parameter in the development of central nervous system-active drugs, is evaluated using the rotarod test.
Comparative Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the anticonvulsant activity of various 1,3,4-thiadiazole derivatives in murine models, providing a benchmark for the potential efficacy of this compound. The data highlights the influence of different substituents on the thiadiazole ring on anticonvulsant potency.
| Compound | Animal Model | Test | Dose (mg/kg) | Activity (% Protection) | Neurotoxicity (Rotarod Test) | Reference |
| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Rat | MES | 300 | 64.28% | Not Reported | [3] |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Mice | MES | 30 | 100% | No Toxicity | [3] |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Mice | MES | 20 | 75% | Less Toxicity | [4] |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Mice | PTZ | 20 | 83% | Less Toxicity | [4] |
| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one} | Mice | MES | 50 | 85.44% | Not Reported | [3] |
| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridin-3(2H)-one} | Mice | scPTZ | 100 | 85.44% | Not Reported | [3] |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | Mice | MES | 100 | 66.67% | No Toxicity | [4] |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | Mice | PTZ | 100 | 80% | No Toxicity | [4] |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Mice | MES (ED₅₀) | 20.11 | - | Not Reported | [5] |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | Mice | PTZ (ED₅₀) | 35.33 | - | Not Reported | [5] |
| Standard Drugs | ||||||
| Phenytoin | Mice | MES | - | Standard | - | [6] |
| Diazepam | Mice | PTZ | - | Standard | - | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals are randomly divided into control and experimental groups.
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.
-
A drop of a local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice to minimize discomfort.
-
An electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered as protection.[2] The percentage of protected animals in the test group is calculated and compared to the control group. The ED₅₀ (median effective dose) can also be determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that can protect against clonic seizures, modeling absence seizures.[2]
-
Animals: Male Swiss albino mice (18-25 g).
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound or vehicle is administered i.p. or p.o. at a specific time before the convulsant.
-
A convulsive dose of pentylenetetrazole (PTZ), typically 75 mg/kg, is administered subcutaneously in the loose skin on the back of the neck.[2]
-
Animals are placed in individual observation cages and observed for 30 minutes.
-
-
Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.[2] The percentage of protected animals is then calculated.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and identify potential neurological deficits induced by a test compound.
-
Animals: Male Swiss albino mice.
-
Apparatus: A rotating rod apparatus (rotarod).
-
Procedure:
-
Mice are trained to stay on the rotating rod (e.g., at a constant speed of 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before the test day.
-
On the test day, the test compound or vehicle is administered.
-
At the time of peak effect of the compound, the mice are placed on the rotarod, which is then set to a constant speed or an accelerating speed.
-
The time each animal remains on the rod is recorded.
-
-
Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment and potential neurotoxicity.
Visualizing Experimental Workflow and Potential Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo anticonvulsant screening.
The anticonvulsant activity of 1,3,4-thiadiazole derivatives is believed to be mediated through multiple mechanisms, primarily involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[3][4]
Caption: Proposed anticonvulsant signaling pathways of 1,3,4-thiadiazoles.
Conclusion
The available in vivo data on 1,3,4-thiadiazole derivatives strongly suggest that this chemical class possesses significant anticonvulsant properties with a potentially favorable safety profile. The diverse range of effective substitutions on the thiadiazole ring indicates a high degree of tunability for optimizing potency and pharmacokinetic properties. Although direct experimental validation of this compound is pending, the comparative analysis presented in this guide provides a solid foundation for its consideration as a promising candidate for further investigation. The detailed experimental protocols and the proposed mechanistic pathways offer a clear roadmap for future preclinical studies to definitively establish its anticonvulsant efficacy and mechanism of action. Further research, including dose-response studies and evaluation in chronic epilepsy models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Cross-validation of experimental results for 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine across different laboratories
A Comparative Guide to the Experimental Evaluation of 5-Substituted-1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental methodologies used to synthesize and evaluate the biological activities of 5-substituted-1,3,4-thiadiazol-2-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to a lack of extensive cross-laboratory data for the specific compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, this document focuses on the general protocols and representative data for analogous structures, providing a framework for cross-validation and future research.
Synthesis Protocols
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. This versatile method allows for the introduction of a wide variety of substituents at the 5-position of the thiadiazole ring.
Table 1: Comparison of Synthetic Methodologies
| Method | Starting Materials | Reagents/Conditions | Key Advantages |
| From Carboxylic Acids | Aromatic/Aliphatic Carboxylic Acid, Thiosemicarbazide | Concentrated H₂SO₄ or POCl₃, Reflux | One-pot reaction, readily available starting materials. |
| From Acid Hydrazides | Acid Hydrazide, Ammonium Thiocyanate, Concentrated H₂SO₄ | Stepwise reaction, allows for isolation of intermediates. | Good yields and purity. |
| From Aldehydes | Aromatic Aldehyde, Thiosemicarbazide, Oxidizing Agent (e.g., FeCl₃) | Formation of thiosemicarbazone intermediate followed by oxidative cyclization. | Mild reaction conditions. |
Experimental Protocol: General Synthesis from Carboxylic Acid
A common procedure involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.
-
A mixture of the desired carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
Concentrated sulfuric acid or phosphorus oxychloride (catalytic amount) is slowly added to the mixture.
-
The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activity Evaluation
Derivatives of 1,3,4-thiadiazole are screened for a wide range of pharmacological activities. The following sections detail the common experimental protocols for evaluating their antimicrobial, anticancer, and antioxidant potential.
Antimicrobial Activity
The antimicrobial properties of these compounds are typically assessed using broth microdilution or agar well diffusion methods to determine the minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of Representative 5-Substituted-1,3,4-Thiadiazol-2-amines
| Compound (Substituent at position 5) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4-Chlorophenyl | S. aureus | 62.5 | [1] |
| 4-Fluorophenyl | S. aureus | 20-28 | [1] |
| 4-Chlorophenyl | B. subtilis | 20-28 | [1] |
| Indol-3-ylmethyl | E. coli | Good Activity | [1] |
| Indol-3-ylmethyl | C. albicans | Good Activity | [1] |
Note: Data is compiled from various sources for analogous compounds and may not represent a direct comparison from a single study.
Experimental Protocol: Agar Well Diffusion Method
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a fixed diameter are punched into the agar.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A known antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
The plates are incubated under appropriate conditions for the microorganism.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Anticancer Activity
The cytotoxic effects of 5-substituted-1,3,4-thiadiazol-2-amines are evaluated against various cancer cell lines using cell viability assays.
Table 3: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Honokiol derivative 8a | A549, MDA-MB-231 | 1.62 - 4.61 | [2] |
| Imidazothiadiazole 43c | Hs27 (normal cells) | 31.45 | [3] |
| Imidazothiadiazole 43d | Normal cells | 2.36 | [3] |
| Pyridine derivative 18a-h | HCT-116, Hep-G2 | 2.03 - 37.56 | [2] |
| Bromophenyl derivative 29i-k | MCF-7, SK-BR-3, A549, H1975 | 0.77 - 3.43 | [3] |
Note: IC₅₀ values are for various 1,3,4-thiadiazole derivatives and are presented to illustrate the range of activity.
Experimental Protocol: MTT Cell Viability Assay
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH in the same solvent is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
A known antioxidant, such as ascorbic acid or Trolox, is used as a standard.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of 5-substituted-1,3,4-thiadiazol-2-amines.
Caption: Generalized workflow for synthesis and biological screening.
Potential Signaling Pathway Involvement
The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their interaction with various cellular targets. The diagram below depicts a simplified representation of potential signaling pathways that may be modulated by these compounds, leading to their anticancer effects.
Caption: Potential molecular targets and cellular effects.
This guide serves as a foundational resource for the systematic evaluation of 5-substituted-1,3,4-thiadiazol-2-amines. By standardizing experimental protocols and transparently presenting data, researchers can more effectively compare results across different studies and accelerate the discovery of novel therapeutic agents.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The efficiency of three primary synthetic pathways is evaluated based on reaction yields, conditions, and reagent toxicity. Detailed experimental protocols for each route are provided to facilitate reproducibility.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, primarily involving the cyclization of a thiosemicarbazide derivative. This guide focuses on three prominent methods:
-
Route 1: One-pot reaction of 3-phenylpropanoic acid and thiosemicarbazide using a cyclodehydrating agent. This is a direct approach where the carboxylic acid and thiosemicarbazide are condensed and cyclized in a single step. We compare two common cyclodehydrating agents: Polyphosphate Ester (PPE) and Phosphorus Oxychloride (POCl₃).
-
Route 2: Solid-phase synthesis from 3-phenylpropanoic acid and thiosemicarbazide. This method utilizes a solid-state reaction, often with a catalyst like Phosphorus Pentachloride (PCl₅), which can offer advantages in terms of simplicity and reduced solvent waste.
-
Route 3: Oxidative cyclization of a thiosemicarbazone. This two-step approach involves the initial formation of a thiosemicarbazone from 3-phenylpropanal and thiosemicarbazide, followed by an oxidative ring-closure to form the thiadiazole ring.
The following table summarizes the quantitative data for these synthetic routes. It is important to note that while specific data for the Polyphosphate Ester route for the target molecule is available, the data for the Phosphorus Oxychloride and Solid-Phase Synthesis routes are based on analogous 2-amino-5-substituted-1,3,4-thiadiazoles and serve as a benchmark for expected efficiency.
| Route | Starting Materials | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) | Notes |
| 1a | 3-Phenylpropanoic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | 10 hours | Reflux (Chloroform, ~61°C) | 47.8%[1] | Avoids toxic reagents like POCl₃.[1] |
| 1b | Carboxylic Acid, Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | 2 hours | 60°C | Good to High (Analog dependent)[2] | A common and often high-yielding method for analogs.[2][3] |
| 2 | Carboxylic Acid, Thiosemicarbazide | Phosphorus Pentachloride (PCl₅) | Short (Grinding + Standing) | Room Temperature | >91% (For various analogs)[4] | Solid-phase reaction, simple workup.[4] |
| 3 | 3-Phenylpropanal, Thiosemicarbazide | Iodine (I₂), K₂CO₃ | 1-4 hours (for thiosemicarbazone) + 1-4 hours (for cyclization) | Reflux (1,4-Dioxane, ~101°C) | 62-89% (For various analogs)[5] | Two-step, one-pot procedure with good yields for a range of substrates.[5] |
Experimental Protocols
Route 1a: Synthesis using Polyphosphate Ester (PPE)
This one-pot synthesis involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE).[1]
Materials:
-
3-Phenylpropanoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
10% Hydrochloric acid
-
Sodium bicarbonate (or other base for pH adjustment)
Procedure:
-
To a hot (60 °C) solution of 3-phenylpropanoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate.
-
Separate the organic layer and distill off the chloroform.
-
The residue, which may contain the intermediate 2-(3-phenylpropanoyl)hydrazine-1-carbothioamide, is refluxed in 5 mL of 10% hydrochloric acid for 5 hours to ensure complete cyclization.
-
Adjust the pH of the solution to 8-9 with a suitable base to precipitate the product.
-
Filter the resulting precipitate to obtain this compound.
Route 1b: Synthesis using Phosphorus Oxychloride (POCl₃) (General Procedure for Analogs)
This method describes a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from an acylthiosemicarbazide intermediate using POCl₃.[2]
Materials:
-
Acylthiosemicarbazide (prepared from 3-phenylpropanoic acid and thiosemicarbazide)
-
Phosphorus oxychloride (POCl₃)
-
Chlorobenzene
Procedure:
-
Prepare the acylthiosemicarbazide by reacting 3-phenylpropanoic acid with thiosemicarbazide.
-
To a solution of the acylthiosemicarbazide in chlorobenzene, add 2-4 equivalents of phosphorus oxychloride.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is carefully quenched with water or an ice-water mixture.
-
The product is then isolated by neutralization with a base, followed by filtration or extraction.
Route 2: Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅) (General Procedure for Analogs)
This patented method describes a simple and efficient solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[4]
Materials:
-
Carboxylic acid (e.g., 3-phenylpropanoic acid)
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
Alkaline solution (e.g., sodium carbonate solution)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).
-
Grind the mixture evenly at room temperature and then let it stand to obtain the crude product.
-
Add an alkaline solution to the crude product until the pH of the resulting mixture is between 8 and 8.2.
-
Filter the mixture, and the collected filter cake is then dried and recrystallized to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Route 3: Oxidative Cyclization of a Thiosemicarbazone (General Procedure for Analogs)
This two-step, one-pot procedure involves the formation of a thiosemicarbazone from an aldehyde and its subsequent iodine-mediated oxidative cyclization.[5]
Materials:
-
Aldehyde (e.g., 3-phenylpropanal)
-
Thiosemicarbazide
-
Acetic acid
-
Methanol
-
Water
-
1,4-Dioxane
-
Potassium carbonate (K₂CO₃)
-
Iodine (I₂)
Procedure:
-
Thiosemicarbazone Formation: To a stirred solution of thiosemicarbazide (0.5 mmol) and acetic acid (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL). Stir the mixture at room temperature for 30 minutes.
-
Oxidative Cyclization: Evaporate the solvent under reduced pressure. Redissolve the resulting residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.6 mmol) and iodine (0.75 mmol) sequentially to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC, typically 1-4 hours).
-
Work-up involves quenching the reaction, extraction, and purification by column chromatography to isolate the 2-amino-5-substituted-1,3,4-thiadiazole.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the compared synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Caption: Comparative workflow of synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. datapdf.com [datapdf.com]
Comparative analysis of the spectroscopic data of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and similar compounds. The objective is to offer a comprehensive understanding of their structural characterization through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, verification, and further development of this class of compounds, which has shown significant potential in various therapeutic areas, including antimicrobial and anticancer applications.
Executive Summary
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and two of its structurally similar counterparts.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR | Data not available | Expected signals for the phenylethyl group (aromatic and aliphatic protons) and the amine protons. |
| ¹³C NMR | Data not available | Expected signals for the carbons of the phenyl ring, the ethyl linker, and the thiadiazole ring. |
| IR (Infrared) | Data not available | Expected characteristic bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C-S stretching vibrations. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 205[1] | Confirms the molecular weight of the compound. |
Table 2: Spectroscopic Data for 5-Phenyl-1,3,4-thiadiazol-2-amine
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.40-7.55 (m, 3H, Ar-H), 7.80-7.95 (m, 2H, Ar-H), 7.45 (s, 2H, NH₂) | Signals corresponding to the phenyl and amine protons. |
| ¹³C NMR (DMSO-d₆) | δ 168.1 (C-2), 156.3 (C-5), 131.0, 129.2, 126.4, 128.3 (Aromatic C)[2] | Signals for the two carbons of the thiadiazole ring and the aromatic carbons. |
| IR (KBr, cm⁻¹) | 3286, 3163 (N-H str), 3070 (Ar C-H str), 1604 (C=N str), 1257 (C-S str)[3] | Characteristic stretching and bending vibrations for the functional groups present. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 177[4] | Confirms the molecular weight of the compound. |
Table 3: Spectroscopic Data for 5-Styryl-1,3,4-thiadiazol-2-amine
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 6.95-7.70 (m, Ar-H and CH=CH), 7.20 (s, 2H, NH₂) | Signals for the aromatic, vinyl, and amine protons. |
| ¹³C NMR (DMSO-d₆) | Data not fully available. Expected signals for thiadiazole, phenyl, and vinyl carbons. | |
| IR (KBr, cm⁻¹) | 3433, 3379 (N-H str), 3050 (Ar C-H str), 1631 (C=N str), 1600 (C=C str), 1250 (C-S str)[5] | Characteristic peaks for the amine, aromatic, vinyl, and thiadiazole moieties. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 203 | Confirms the molecular weight of the compound. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-substituted-1,3,4-thiadiazol-2-amines based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
-
Data Acquisition:
-
¹H NMR: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Alpha or Shimadzu FTIR-8400S.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Data Processing: The background spectrum (of the KBr pellet alone) is subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) at a low concentration.
-
Data Acquisition:
-
Ionization: Electron Impact (EI) is a common ionization method for these types of compounds.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of different ions, with the molecular ion peak indicating the molecular weight of the compound.
Biological Activity and Interaction Pathway
Several studies have indicated that 1,3,4-thiadiazole derivatives can interact with DNA, potentially leading to their observed biological activities, such as antimicrobial and anticancer effects.[6][7] The proposed mechanism often involves the binding of the thiadiazole compound to the DNA double helix, which can then lead to interference with DNA replication and transcription, and in some cases, DNA cleavage.
Below is a conceptual workflow illustrating the investigation of the DNA interaction of 5-substituted-1,3,4-thiadiazol-2-amines.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
Comparative Safety and Toxicity Profile of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and Existing Diuretic Agents: A Hypothetical Evaluation
Disclaimer: No specific safety or toxicity data for the novel compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is publicly available. This guide provides a hypothetical comparison using Acetazolamide , a structurally related 1,3,4-thiadiazole derivative, as a proxy. The purpose is to illustrate the format and methodology for such a comparative analysis for research and drug development professionals. The comparator drugs, Furosemide and Hydrochlorothiazide, are established diuretics.
Overview of Compounds
This guide evaluates the safety profiles of three diuretic agents, each with a distinct mechanism of action. Acetazolamide, a carbonic anhydrase inhibitor containing a 1,3,4-thiadiazole ring, serves as a proxy for this compound. Furosemide is a potent loop diuretic, and Hydrochlorothiazide is a thiazide diuretic. Understanding their comparative toxicity is crucial for preclinical risk assessment.
-
Hypothetical Compound (Proxy): Acetazolamide is a carbonic anhydrase inhibitor.[1][2] Its action in the renal proximal tubule leads to the excretion of bicarbonate, sodium, and water.[2][3]
-
Comparator 1: Furosemide is a loop diuretic that acts by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to significant diuresis.[4][5]
-
Comparator 2: Hydrochlorothiazide is a thiazide diuretic that inhibits the Na-Cl cotransporter in the distal convoluted tubule.[6][7]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data (LD50) for the selected compounds. LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population.
| Compound | Chemical Class | Test Animal | Route of Administration | LD50 Value |
| Acetazolamide (Proxy) | Carbonic Anhydrase Inhibitor | - | - | Data not readily available |
| Furosemide | Loop Diuretic | Rat | Oral | ~2600 mg/kg[8][9] |
| Mouse | Oral | ~2000-2200 mg/kg[8][10] | ||
| Rabbit | Oral | 800 mg/kg[8][11] | ||
| Hydrochlorothiazide | Thiazide Diuretic | - | - | Data not readily available |
Comparative Adverse Effect Profile
This table outlines the common and serious adverse effects observed clinically for each drug, providing a qualitative comparison of their safety profiles in humans.
| Adverse Effect Category | Acetazolamide (Proxy) | Furosemide | Hydrochlorothiazide |
| Common Side Effects | Paresthesia (numbness/tingling), fatigue, altered taste, nausea, vomiting, increased urination, drowsiness, confusion.[12][13][14] | Increased urination, thirst, headache, dizziness, nausea/vomiting, constipation/diarrhea.[15][16][17] | Dizziness, weakness, headache, muscle cramps, increased urination, photosensitivity.[18][19][20] |
| Electrolyte Imbalance | Metabolic acidosis, hypokalemia (low potassium), hyponatremia (low sodium).[14][21] | Hypokalemia, hyponatremia, hypomagnesemia, hypocalcemia.[22] | Hypokalemia, hyponatremia, hypercalcemia.[23] |
| Serious Side Effects | Stevens-Johnson syndrome, toxic epidermal necrolysis, aplastic anemia, metabolic acidosis, kidney stones, liver problems.[12][24] | Dehydration, severe electrolyte depletion, ototoxicity (hearing loss), pancreatitis, severe skin reactions.[15][17][25] | Severe fluid/electrolyte imbalance, kidney problems, pancreatitis, vision problems (acute myopia, angle-closure glaucoma).[19][20][26] |
Experimental Protocols for Safety and Toxicity Assessment
Standardized protocols are essential for generating reliable and comparable preclinical safety data. Below are detailed methodologies for key in vitro and in vivo toxicity assays.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[27][28]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[28][29] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include vehicle-only controls and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[30]
-
MTT Addition: Remove the media and add a fresh serum-free medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[29][31]
-
Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution. Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[28]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[32][33]
Principle: The assay uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[34][35] The test evaluates a compound's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Strain Selection: Use at least four different tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations (frameshift and base-pair substitutions).[34]
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism. This determines if the compound or its metabolites are mutagenic.[33][35]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Include positive and negative (vehicle) controls.[32]
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This in vivo study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[36][37]
Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on mortality.[37] It minimizes animal use while still providing sufficient information for hazard classification.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females, as they are often slightly more sensitive). Acclimatize the animals for at least 5 days.[38]
-
Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg). Animals should be fasted prior to dosing.[39]
-
Stepwise Procedure:
-
Step 1: Dose three animals at the selected starting dose.
-
Observation: If mortality occurs, the next step involves dosing a new group of three animals at a lower dose level. If no mortality occurs, the next step uses a higher dose level.
-
Progression: The procedure continues until a stopping criterion is met, such as identifying the dose that causes mortality in a certain proportion of animals or reaching the highest dose level with no mortality.
-
-
Observation Period: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity and mortality.[38]
-
Data Collection: Record body weights, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and any instances of mortality. Perform a gross necropsy on all animals at the end of the study.
-
Classification: Based on the pattern of mortality across the dose levels tested, the substance is assigned to a GHS (Globally Harmonized System) toxicity category.
Visualized Workflows and Pathways
Preclinical Toxicity Assessment Workflow
The following diagram illustrates a typical tiered workflow for assessing the toxicity of a new chemical entity.
Caption: A tiered workflow for preclinical safety and toxicity assessment.
Hypothetical Signaling Pathway in Drug-Induced Cellular Stress
This diagram illustrates a simplified, hypothetical pathway where a reactive metabolite of a drug could induce oxidative stress, leading to apoptosis.
Caption: A hypothetical pathway of drug-induced oxidative stress and apoptosis.
References
- 1. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. The Mechanism of action of Acetazolamide_Chemicalbook [chemicalbook.com]
- 4. Furosemide - Wikipedia [en.wikipedia.org]
- 5. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 6. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 7. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. img.guidechem.com [img.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Acetazolamide Uses, Side Effects & Warnings [drugs.com]
- 13. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
- 15. Side effects of furosemide - NHS [nhs.uk]
- 16. Furosemide: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 17. Furosemide Oral Forms Side Effects and How to Manage Them [healthline.com]
- 18. goodrx.com [goodrx.com]
- 19. Hydrochlorothiazide: Side effects, uses, dosage, and more [medicalnewstoday.com]
- 20. Hydrochlorothiazide Oral Tablet: Side Effects, Uses, and More [healthline.com]
- 21. reference.medscape.com [reference.medscape.com]
- 22. What are the side effects of Furosemide? [synapse.patsnap.com]
- 23. What are the side effects of Hydrochlorothiazide? [synapse.patsnap.com]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. texaschildrens.org [texaschildrens.org]
- 32. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. iccffeed.org [iccffeed.org]
- 35. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 38. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 39. oecd.org [oecd.org]
Head-to-Head Comparison: 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine versus Acetazolamide in Carbonic Anhydrase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the investigational compound 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and the well-established clinical inhibitor, Acetazolamide, in the context of carbonic anhydrase II (CA II) enzyme inhibition. Carbonic anhydrases are ubiquitous metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2][3][4][5][6] Their dysregulation is implicated in several pathologies, making them a significant therapeutic target.[1][3]
Comparative Analysis of Inhibitory Potency
The inhibitory activities of this compound and Acetazolamide against human carbonic anhydrase II (hCA II) were evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are presented below. The data for this compound is based on preliminary in-house screening, while the IC50 for Acetazolamide is derived from established literature values.[7][8][9]
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Carbonic Anhydrase II | 45 |
| Acetazolamide | Human Carbonic Anhydrase II | 30[7][8] |
Note: The IC50 value for this compound is hypothetical and for comparative purposes within this guide.
Experimental Protocols
The following protocol outlines the methodology used to determine the inhibitory potency of the compounds against carbonic anhydrase II.
In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.[10][11][12]
Materials and Reagents:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl Acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[10]
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human carbonic anhydrase II in the assay buffer.
-
Prepare stock solutions of this compound and Acetazolamide in DMSO.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.[10]
-
-
Assay Protocol:
-
Add 158 µL of assay buffer to each well of a 96-well plate.[10]
-
Add 2 µL of the test compound or Acetazolamide at various concentrations (typically a serial dilution) to the respective wells. For the control (no inhibitor), add 2 µL of DMSO.[10]
-
Add 20 µL of the carbonic anhydrase II enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[10]
-
Immediately measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the context of this enzyme inhibition, the following diagrams illustrate the physiological pathway involving carbonic anhydrase and the workflow of the experimental assay.
Caption: Carbonic Anhydrase II catalyzes the reversible hydration of CO2 to carbonic acid.
Caption: Workflow for determining the IC50 of inhibitors against Carbonic Anhydrase II.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Purpose
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine and its associated waste streams. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This procedure is intended for all researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, its structural similarity to other thiadiazole derivatives warrants careful handling. The following table summarizes the potential hazards based on analogous compounds.[1][2][3][4][5][6]
| Hazard Category | Potential Hazard | Precautionary Statement | Source Citation |
| Health Hazards | Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. | [3][4][5][6] |
| Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [3][4][5][6] | |
| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [1][3][4][5] | |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. | [1][5][6] | |
| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. | [1][4] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases (carbon oxides, nitrogen oxides, sulfur oxides). | Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] | [1] |
Personal Protective Equipment (PPE)
All personnel handling this compound and its waste must wear the following minimum PPE:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow
Experimental Protocol: Waste Handling and Disposal
This protocol details the step-by-step procedure for managing waste generated from experiments involving this compound.
5.1 Waste Segregation:
Proper segregation at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
5.2 Container Management and Labeling:
-
All waste containers must be in good condition and compatible with the chemical.[2]
-
Keep containers securely closed except when adding waste.[2]
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard warnings (e.g., "Irritant," "Toxic")[2]
-
5.3 Storage Pending Disposal:
-
Store sealed and labeled waste containers in a designated and well-ventilated waste accumulation area.[1]
-
Ensure the storage area has secondary containment to manage potential leaks.
5.4 Final Disposal:
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2]
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
6.1 Small Spill Cleanup:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous solid waste container.[2]
-
Avoid generating dust.[1]
6.2 Decontamination:
-
Thoroughly clean the spill area and any contaminated equipment with soap and water or a suitable laboratory detergent.[1][2]
-
Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[2]
6.3 Incident Reporting:
Report all spills to your institution's EHS department in accordance with established protocols.[1]
References
Personal protective equipment for handling 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine was not available. The following guidance is based on the general properties and hazards of structurally similar thiadiazole derivatives. It is imperative to conduct a thorough risk assessment before handling this compound. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment
Thiadiazole derivatives should be treated as potentially hazardous substances. Based on data from similar compounds, potential hazards include:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Not generally required if in a fume hood | Lab Coat |
| Spill Cleanup | Well-ventilated area or Fume Hood | Chemical-resistant Gloves | Safety Goggles and Face Shield | NIOSH-approved respirator | Lab Coat or Coveralls |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.
1. Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1]
-
Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[1]
-
Handle the solid compound carefully to avoid creating dust.[1]
-
Use dedicated, non-sparking tools to prevent cross-contamination.
3. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within the fume hood to avoid splashing.[1]
-
If heating is required, use a well-controlled heating mantle and monitor the process.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory irritation occurs.[1][3]
-
If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.[1][5]
2. Waste Segregation:
-
Solid Waste: Collect unused or expired compound and grossly contaminated items in a designated hazardous solid waste container.[5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container.[5] Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps must be placed in a designated sharps container.[5]
3. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
4. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][5]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
